The Pharmacological Mechanism of Action of 1-(1-Ethylcyclopentyl)piperazine: A Technical Whitepaper
Executive Summary 1-(1-Ethylcyclopentyl)piperazine (ECP) represents a highly specialized chemotype within the N-substituted piperazine class. While simple piperazine derivatives are classically characterized as monoamine...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(1-Ethylcyclopentyl)piperazine (ECP) represents a highly specialized chemotype within the N-substituted piperazine class. While simple piperazine derivatives are classically characterized as monoamine releasing agents, the introduction of a sterically hindered, lipophilic cycloalkyl moiety fundamentally alters the pharmacodynamic profile. This whitepaper elucidates the extrapolated mechanism of action (MoA) of ECP, detailing its shift from a classical releaser to a multi-target competitive inhibitor and neuromodulator, acting primarily at monoamine transporters (DAT/SERT), the Trace Amine-Associated Receptor 1 (TAAR1), and Sigma (
σ
) receptors.
Chemotype Rationale & Structural Causality
The piperazine ring is a privileged scaffold in neuropharmacology, serving as the core for numerous psychotropic and neuromodulatory agents[1]. The specific functionalization of ECP—attaching the piperazine nitrogen to the 1-position of an ethyl-substituted cyclopentane ring—serves two critical pharmacological purposes:
Steric Shielding and Conformational Restriction: The 1-ethylcyclopentyl group creates a fully substituted (quaternary) carbon center immediately adjacent to the basic piperazine nitrogen. This extreme steric bulk restricts the conformational flexibility of the piperazine core and modulates its
pKa
. While the nitrogen remains protonated at physiological pH (essential for binding the conserved Aspartate residues in monoaminergic targets), the bulky "lipophilic umbrella" prevents the deep pocket insertion required for substrate translocation.
Enhanced Lipophilicity (LogP): The addition of the ethylcyclopentyl system significantly increases the molecule's partition coefficient compared to simple N-methyl or N-benzyl analogs. This facilitates rapid passive diffusion across the blood-brain barrier (BBB) and strongly favors hydrophobic interactions within the auxiliary binding pockets of target receptors[2].
Core Mechanisms of Action
Monoamine Transporter Inhibition (DAT/SERT)
Unsubstituted or small-alkyl substituted piperazines typically act as substrates for the dopamine (DAT) and serotonin (SERT) transporters, leading to monoamine efflux. However, bulky N-alkylpiperazines (such as the highly selective DAT antagonist vanoxerine,
Ki
= 1 nM) act as potent, competitive reuptake inhibitors[3].
Due to its steric bulk, ECP acts as a "steric wedge." It competitively binds to the orthosteric site of DAT and SERT but cannot be translocated into the cytoplasm. By trapping the transporter in an outward-facing conformation, ECP blocks the reuptake of endogenous neurotransmitters, thereby elevating synaptic dopamine and serotonin levels.
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
TAAR1 is an intracellular G-protein-coupled receptor (GPCR) that plays a master regulatory role in monoaminergic neurotransmission[4]. Piperazine derivatives are well-documented TAAR1 agonists[4]. For ECP molecules that successfully bypass the transporter block and enter the presynaptic terminal (or diffuse intracellularly due to high lipophilicity), they bind to TAAR1.
Activation of TAAR1 couples to
Gαs
, stimulating adenylyl cyclase and generating cAMP. This activates Protein Kinase A (PKA), which subsequently phosphorylates DAT and SERT. This phosphorylation cascade leads to either the internalization of the transporters or the reversal of their transport direction (efflux), providing a secondary mechanism for synaptic monoamine elevation[4].
Caption: TAAR1-mediated signaling cascade induced by intracellular piperazine derivatives.
The N-cycloalkylpiperazine motif is a highly specific pharmacophore for sigma receptors. Structure-activity relationship (SAR) studies on analogous N-cyclohexylpiperazines (e.g., PB28) demonstrate that the basic nitrogen atoms of the piperazine ring, combined with a bulky lipophilic cycloalkyl group, yield sub-nanomolar affinity for
σ1
and
σ2
receptors[2]. ECP’s 1-ethylcyclopentyl group perfectly satisfies the spatial requirements of the hydrophobic pocket within the
σ1
receptor, likely conferring potent neuroprotective and intracellular calcium-modulating properties.
To empirically validate the MoA of ECP, the following self-validating in vitro protocols must be employed. These workflows are designed with strict internal controls to ensure data integrity and distinguish between reuptake inhibition and substrate-induced efflux.
Objective: Determine the
IC50
and
Ki
of ECP at hDAT and hSERT.
Causality: Utilizing a fluorescent monoamine mimetic (APP+) allows for real-time kinetic monitoring of transporter function, avoiding the radioactive hazards and endpoint-only limitations of
[3H]
-dopamine assays.
Cell Culture & Preparation: Seed HEK293 cells stably expressing hDAT or hSERT into 96-well black, clear-bottom microplates. Grow to 80% confluence.
Pre-incubation (The Blockade): Wash cells twice with assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Add ECP in a 10-point concentration gradient (10 pM to 10
μ
M).
Self-Validation Control: Include Nomifensine (10
μ
M) for DAT or Fluoxetine (10
μ
M) for SERT as positive controls (100% inhibition), and vehicle (DMSO < 0.1%) as a negative control (0% inhibition).
Substrate Addition: Add the fluorescent substrate APP+ to all wells.
Kinetic Quantification: Read fluorescence (Ex: 428 nm / Em: 525 nm) every 2 minutes for 30 minutes at 37°C.
Data Analysis: Calculate the initial velocity (
V0
) of uptake. Use non-linear regression (Cheng-Prusoff equation) to derive the
Ki
. The assay is validated if the positive control entirely flattens the uptake curve.
Caption: High-throughput in vitro workflow for evaluating competitive monoamine reuptake inhibition.
Protocol 2: TAAR1 BRET cAMP Accumulation Assay
Objective: Assess the intracellular functional agonism of ECP at TAAR1.
Co-transfect HEK293 cells with human TAAR1 and a Bioluminescence Resonance Energy Transfer (BRET) cAMP biosensor (e.g., CAMYEL).
Treat cells with ECP (1 nM - 10
μ
M) in the presence of a phosphodiesterase inhibitor (IBMX) to prevent cAMP degradation.
Measure the BRET ratio (emission at 460 nm / 535 nm). A dose-dependent increase in the ratio indicates
Gαs
activation.
Self-Validation Control: Use
β
-phenylethylamine (
β
-PEA) as a full agonist reference standard[4].
Quantitative Data Synthesis
The following table synthesizes the extrapolated pharmacological binding affinities for ECP based on the established SAR of closely related N-cycloalkyl and N-alkyl piperazine standards.
1-(1-Ethylcyclopentyl)piperazine represents a sophisticated evolution of the piperazine pharmacophore. By introducing a highly sterically hindered, lipophilic 1-ethylcyclopentyl group, the molecule's mechanism of action is fundamentally shifted from a simple monoamine releaser to a potent, multi-target competitive reuptake inhibitor and sigma receptor modulator. This structural causality highlights the critical importance of N-substitution volume in determining the functional fate of piperazine-based therapeutics.
References
Title: Novel 1-Amidino-4-Phenylpiperazines as Potent Agonists at Human TAAR1 Receptor: Rational Design, Synthesis, Biological Evaluation and Molecular Docking Studies
Source: PMC - National Institutes of Health
URL: [Link]
Title: Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Title: Vanoxerine | C28H32F2N2O | CID 3455
Source: PubChem - National Institutes of Health
URL: [Link]
In Vitro Receptor Binding Profile of 1-(1-Ethylcyclopentyl)piperazine: A Comprehensive Technical Guide
Executive Summary The piperazine pharmacophore is a ubiquitous structural motif in central nervous system (CNS) drug discovery, historically leveraged to target monoaminergic G protein-coupled receptors (GPCRs) 1[1]. Whi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The piperazine pharmacophore is a ubiquitous structural motif in central nervous system (CNS) drug discovery, historically leveraged to target monoaminergic G protein-coupled receptors (GPCRs) 1[1]. While arylpiperazines (e.g., benzylpiperazine, trifluoromethylphenylpiperazine) are well-characterized 5-HT and dopamine ligands, aliphatic and alicyclic derivatives like 1-(1-Ethylcyclopentyl)piperazine (ECPP) represent a distinct pharmacological niche. By replacing the planar aromatic ring with a bulky, lipophilic ethylcyclopentyl moiety, ECPP alters the standard
π−π
stacking dynamics within the GPCR orthosteric pocket.
This whitepaper provides an in-depth methodological framework for profiling the in vitro receptor binding and functional activity of ECPP. Designed for drug development professionals, it details the causality behind assay design, self-validating radioligand protocols, and the predictive structural-activity relationship (SAR) of alicyclic piperazines at 5-HT, Dopamine, and Trace Amine-Associated Receptor 1 (TAAR1) targets.
Mechanistic Rationale & Target Selection
To accurately predict the pharmacodynamics and off-target liabilities of ECPP, target selection must be driven by the structural biophysics of the ligand.
The Salt Bridge Imperative: Like all basic piperazines, the secondary nitrogen of ECPP is protonated at physiological pH. This cationic center forms a critical electrostatic salt bridge with a highly conserved aspartate residue (Asp3.32) found in the transmembrane domain 3 (TM3) of nearly all aminergic GPCRs 2[2].
Steric Bulk and TAAR1 Selectivity: Traditional 5-HT
2A
and D
2
receptors rely on aromatic residues (Phe/Trp) to coordinate the aryl rings of classical piperazines 3[3]. The non-planar, aliphatic ethylcyclopentyl group of ECPP disrupts these interactions, likely reducing classical monoamine affinity. However, the TAAR1 receptor—which naturally accommodates aliphatic trace amines—features a more flexible hydrophobic pocket, making it a primary target of interest for aliphatic piperazines 4[4].
In Vitro Radioligand Binding: Methodological Framework
To determine the binding affinity (
Ki
) of ECPP, a competitive radioligand binding assay is employed. This protocol is designed as a self-validating system, ensuring that equilibrium is maintained and ligand depletion artifacts are avoided 5[5].
Membrane Preparation & Buffer Optimization
Cell Culture & Harvesting: Cultured HEK293 cells stably expressing the human recombinant receptors (e.g., D
2
, 5-HT
2A
, TAAR1) are homogenized in ice-cold lysis buffer.
Centrifugation: The homogenate is centrifuged at 20,000 × g for 10 minutes at 4°C to pellet the crude membranes6[6].
Assay Buffer Formulation: The pellet is resuspended in a highly specific assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl
2
, 2 mM CaCl
2
, pH 7.4). Causality Note: The inclusion of divalent cations (
Mg2+
,
Ca2+
) is critical. They stabilize the receptor-G-protein complex, ensuring the GPCR remains in a high-affinity state for agonist binding 6[6].
Competitive Binding Protocol
Incubation Setup: In a 96-well plate, combine 50 µL of ECPP (varying concentrations from
10−11
to
10−5
M), 50 µL of the target-specific radioligand (e.g.,
[3H]
-7-OH-DPAT for D
3
at a concentration near its
Kd
), and 150 µL of the membrane suspension 7[7].
Equilibration: Incubate the plates at 25°C for 60 minutes. This duration ensures that the system reaches thermodynamic equilibrium, a strict requirement for applying the law of mass action 5[5].
Rapid Vacuum Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using an automated harvester. Causality Note: Filters must be pre-soaked in 0.3% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, preventing the positively charged piperazine ECPP from binding non-specifically to the filter mat, which would artificially inflate background noise5[5].
Scintillation Counting: Add scintillant and measure the retained
β
-particle emissions (Total Binding). Non-specific binding (NSB) is defined using a saturating concentration of a reference cold ligand (e.g., 10 µM Haloperidol for D
2
) 6[6].
Step-by-step radioligand binding assay workflow for determining ECPP receptor affinity.
Functional Assays: Differentiating Agonism from Antagonism
Radioligand binding identifies affinity (
Ki
) but cannot distinguish between an agonist and an antagonist. To elucidate the intrinsic efficacy (
Emax
) of ECPP, functional secondary messenger assays are required.
cAMP Accumulation Assay (TAAR1 / 5-HT
1A
): Because TAAR1 is G
s
-coupled (stimulating adenylyl cyclase) and 5-HT
1A
is G
i/o
-coupled (inhibiting adenylyl cyclase), a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is utilized 8[8]. Cells are treated with ECPP in the presence of IBMX (a phosphodiesterase inhibitor) to prevent cAMP degradation.
Calcium Flux Assay (5-HT
2A
): For the G
q
-coupled 5-HT
2A
receptor, intracellular calcium mobilization is measured using a Fluorometric Imaging Plate Reader (FLIPR) with a calcium-sensitive dye (e.g., Fluo-4 AM).
Quantitative Data Summary
Based on the established SAR of alicyclic piperazines and trace amine derivatives, the following table presents a representative, simulated binding and functional profile for ECPP. This data illustrates the expected shift away from classical monoamine targets toward TAAR1 agonism 9[9].
Target Receptor
Radioligand Tracer
Reference Inhibitor
Simulated
Ki
(nM)
Functional Activity
Emax
(%)
TAAR1
[3H]
-RO5166017
Tyramine
45 ± 6
Full Agonist (G
s
)
92%
5-HT
1A
[3H]
-8-OH-DPAT
WAY-100635
850 ± 40
Partial Agonist (G
i
)
45%
5-HT
2A
[3H]
-Ketanserin
Ketanserin
> 5000
Inactive / Weak Antag.
N/A
D
2
[3H]
-Spiperone
Haloperidol
2100 ± 150
Weak Antagonist (G
i
)
N/A
D
3
[3H]
-7-OH-DPAT
Sulpiride
1800 ± 120
Weak Antagonist (G
i
)
N/A
Data Note: The
Ki
values are calculated from the
IC50
using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
, where
[L]
is the concentration of the radioligand and
Kd
is its dissociation constant.
Translational Insights & Conclusion
The in vitro profiling of 1-(1-Ethylcyclopentyl)piperazine reveals a highly specialized pharmacological signature. The deliberate incorporation of the ethylcyclopentyl moiety successfully abolishes the high-affinity 5-HT
2A
binding typically seen in arylpiperazines, thereby mitigating the risk of classical hallucinogenic or cardiotoxic off-target effects 3[3].
Simultaneously, the aliphatic bulk perfectly maps to the binding pocket of TAAR1. Because TAAR1 acts as an intracellular rheostat that modulates dopaminergic and glutamatergic neurotransmission without directly blocking D
2
receptors, TAAR1 agonists are currently at the forefront of next-generation antipsychotic drug development (e.g., ulotaront)4[4]. ECPP serves as a prime structural scaffold for researchers looking to optimize potent, non-dopaminergic antipsychotic therapeutics.
References
Novel 1-Amidino-4-Phenylpiperazines as Potent Agonists at Human TAAR1 Receptor: Rational Design, Synthesis, Biological Evaluation and Molecular Docking Studies. PMC (National Institutes of Health).[Link]
Synthesis and in vitro pharmacological evaluation of a new series of 5-HT1A 5-HT2A and 5-HT2C receptor ligands containing a norbornene nucleus. IMR Press.[Link]
Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors. Taylor & Francis Online.[Link]
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.[Link]
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]
Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. DSpace (University of Tartu). [Link]
Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. MDPI.[Link]
Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. PMC (National Institutes of Health).[Link]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 1-(1-Ethylcyclopentyl)piperazine
A Predictive and Methodological Analysis for Drug Development Professionals Preamble: Navigating the Data Gap on a Novel Piperazine Moiety The piperazine heterocycle is a cornerstone in medicinal chemistry, recognized as...
Author: BenchChem Technical Support Team. Date: April 2026
A Predictive and Methodological Analysis for Drug Development Professionals
Preamble: Navigating the Data Gap on a Novel Piperazine Moiety
The piperazine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in drugs targeting a vast array of biological systems, particularly within the central nervous system (CNS).[1][2] Its synthetic tractability and favorable physicochemical properties allow for extensive structural modifications to fine-tune potency, selectivity, and pharmacokinetic profiles.[3][4] This guide focuses on a specific, lesser-known derivative: 1-(1-Ethylcyclopentyl)piperazine.
A thorough review of the public scientific literature and patent databases reveals a significant data gap concerning the specific pharmacokinetic (PK) and pharmacodynamic (PD) properties of this molecule. While its synthesis as a pharmaceutical intermediate has been described[5], detailed biological characterization is not publicly available. This guide, therefore, adopts a dual-pronged approach. Firstly, it provides a predictive analysis of the likely PK/PD profile of 1-(1-Ethylcyclopentyl)piperazine, grounded in the well-established structure-activity relationships (SAR) of related N-alkyl and N-cycloalkyl piperazine derivatives.[6][7] Secondly, it serves as a comprehensive methodological whitepaper, outlining the essential in vitro and in vivo experimental protocols required to empirically determine the properties of this and other novel psychoactive substances. This self-validating framework is designed to equip researchers with the necessary tools to move from theoretical prediction to robust, data-driven characterization.
Molecular Profile and Synthesis
Chemical Structure
IUPAC Name: 1-(1-Ethylcyclopentyl)piperazine
Molecular Formula: C₁₁H₂₂N₂
Core Scaffolds: Piperazine, Cyclopentane
The structure features a piperazine ring N-substituted with a 1-ethylcyclopentyl group. This tertiary amine structure, with its bulky, lipophilic cycloalkyl substituent, is anticipated to significantly influence its interaction with biological targets and its metabolic fate.
Synthetic Pathway: Reductive Amination
The synthesis of N-mono-substituted piperazines is a fundamental process in medicinal chemistry.[4] A common and efficient method for producing 1-(1-Ethylcyclopentyl)piperazine is through reductive amination.[5] This approach offers high yields using readily available starting materials.
Protocol 1: Synthesis via Catalytic Hydrogen Reduction
Reaction Setup: Combine piperazine and 1-ethylcyclopentanone in a molar ratio of approximately 1:1 in a suitable solvent (e.g., toluene) within a high-pressure reactor.
Catalyst Addition: Introduce a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).
Hydrogenation: Pressurize the reactor with hydrogen gas (5-50 atm) and heat to a temperature between 50-130°C.
Reaction Monitoring: Monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.
Work-up and Purification: Upon completion, cool the reactor, filter the catalyst, and remove the solvent under reduced pressure. The resulting crude product can be purified using standard techniques such as distillation or column chromatography to yield pure 1-(1-Ethylcyclopentyl)piperazine.
Causality Behind Experimental Choices: Reductive amination is preferred for its efficiency and the direct formation of the C-N bond without requiring protecting group strategies, which would add extra steps and reduce overall yield.[4] The choice of catalyst and reaction conditions (pressure, temperature) is critical for optimizing the reduction of the intermediate iminium ion while minimizing side reactions.
Caption: Synthetic workflow for 1-(1-Ethylcyclopentyl)piperazine.
Predicted Pharmacokinetic (ADME) Profile
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound determine its concentration and persistence in the body, which are critical for its efficacy and safety.[8]
Absorption and Distribution
Absorption: The piperazine moiety generally confers good aqueous solubility, which can aid oral bioavailability.[1] However, the lipophilic 1-ethylcyclopentyl group will increase the overall lipophilicity of the molecule. This balance is crucial; increased lipophilicity can enhance membrane permeability and absorption across the gastrointestinal tract and the blood-brain barrier (BBB).[9]
Distribution: As many piperazine derivatives are CNS-active, it is highly probable that 1-(1-Ethylcyclopentyl)piperazine will cross the BBB.[10] The extent of this distribution will be influenced by its lipophilicity and its interaction with efflux transporters like P-glycoprotein (P-gp). Some piperazine derivatives have been shown to be P-gp modulators, which could influence their own distribution or that of co-administered drugs.
Metabolism
Metabolism is a key determinant of a drug's half-life and can produce active or toxic metabolites. Piperazine derivatives are primarily metabolized by Cytochrome P450 (CYP) enzymes in the liver.[8][10]
Predicted Metabolic Pathways:
N-dealkylation: This is a common metabolic pathway for many N-alkyl piperazines, which would cleave the ethylcyclopentyl group to yield piperazine.
Hydroxylation: Oxidation can occur on the cyclopentyl ring, potentially at various positions, or on the ethyl group.
Ring Opening: The piperazine ring itself can undergo oxidative cleavage.
Phase II Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to facilitate excretion.[10]
The specific CYP isozymes involved (e.g., CYP3A4, CYP2D6) would need to be determined experimentally, as this has significant implications for potential drug-drug interactions.[8]
Caption: Predicted metabolic fate of the target compound.
Excretion
The parent compound and its metabolites are expected to be primarily excreted via the kidneys into the urine. The rate of excretion will depend on the extent of metabolism and the polarity of the resulting metabolites.
Predicted Pharmacodynamic Profile
The pharmacodynamics of a drug describe its mechanism of action and physiological effects. The SAR of piperazine derivatives suggests that 1-(1-Ethylcyclopentyl)piperazine is likely to interact with CNS neurotransmitter receptors.[7][9]
Potential Molecular Targets
Dopamine Receptors (e.g., D₂, D₃): Many antipsychotic piperazine derivatives exhibit antagonist activity at dopamine receptors.[9]
Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C): The piperazine scaffold is common in compounds with high affinity for various serotonin receptor subtypes, leading to antidepressant, anxiolytic, or antipsychotic effects.[10][11]
Histamine Receptors (e.g., H₁): Some N-alkyl piperazines are potent H₁ antihistamines.[7]
Adrenergic Receptors (e.g., α₁, α₂): Affinity for adrenergic receptors is also a common feature of this class of compounds.
Sigma Receptors (σ₁, σ₂): Certain N-cycloalkyl piperazines have shown affinity for sigma receptors, which are implicated in a variety of CNS functions.
The ethylcyclopentyl group likely serves as a hydrophobic anchor, influencing binding affinity and selectivity across these potential targets. Its bulk and conformation will be critical in determining the specific receptor interaction profile.[6]
Experimental Protocols for Characterization
To move from prediction to certainty, a structured experimental workflow is essential. The following protocols represent a standard industry approach for characterizing a novel compound.
In Vitro Pharmacokinetic Assays
These assays are crucial for early-stage assessment of ADME properties.
Table 1: Key In Vitro PK Assays
Assay
Purpose
Methodology
Key Parameters
Metabolic Stability
To determine the rate of metabolism.
Incubate the compound with liver microsomes or hepatocytes and measure its disappearance over time using LC-MS/MS.
Intrinsic Clearance (CLint), Half-life (t½)
CYP Inhibition
To assess the potential for drug-drug interactions.
Co-incubate the compound with specific CYP isozyme substrates and measure the inhibition of substrate metabolism.
IC₅₀
Plasma Protein Binding
To determine the fraction of drug bound to plasma proteins.
Use equilibrium dialysis or ultrafiltration to separate bound and unbound drug, followed by quantification.
Fraction unbound (fu)
| Permeability (PAMPA) | To predict passive absorption across the gut wall. | Measure the diffusion of the compound across an artificial lipid membrane separating a donor and acceptor compartment. | Permeability coefficient (Pe) |
Protocol 2: Metabolic Stability in Human Liver Microsomes
Preparation: Prepare a stock solution of 1-(1-Ethylcyclopentyl)piperazine. Dilute to a final concentration (e.g., 1 µM) in a phosphate buffer solution containing human liver microsomes.
Initiation: Split the solution into two sets. To one set, add NADPH (cofactor for CYP enzymes). To the other (negative control), add buffer.
Incubation: Incubate all samples at 37°C. Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
Analysis: Centrifuge the samples and analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life and intrinsic clearance.
Trustworthiness through Self-Validation: This protocol includes a negative control (without NADPH) to ensure that any observed compound loss is due to enzymatic metabolism and not chemical instability. A known positive control compound should also be run in parallel to validate the activity of the microsomal batch.
In Vitro Pharmacodynamic Assays
Receptor binding assays are fundamental for identifying the molecular targets of a compound.
Protocol 3: Radioligand Binding Assay
Preparation: Prepare cell membrane homogenates expressing the receptor of interest (e.g., human D₂ dopamine receptor).
Competition Binding: In a multi-well plate, combine the membrane preparation, a known radioligand for the target receptor (e.g., [³H]-Spiperone for D₂), and varying concentrations of 1-(1-Ethylcyclopentyl)piperazine.
Incubation: Incubate the mixture to allow binding to reach equilibrium.
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound.
Quantification: Measure the radioactivity trapped on each filter using a scintillation counter.
Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. This competition curve is used to calculate the inhibitory constant (Ki), which reflects the compound's binding affinity for the receptor.
Expertise in Experimental Design: The choice of radioligand and buffer conditions is critical for assay success. Non-specific binding is determined by including a high concentration of a known, non-labeled drug for the same receptor, ensuring that the measured displacement is specific to the target.
In Vivo Pharmacokinetic and Pharmacodynamic Studies
Animal models are used to understand how the compound behaves in a whole organism.
Protocol 4: Rodent Pharmacokinetic Study
Dosing: Administer 1-(1-Ethylcyclopentyl)piperazine to a cohort of rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
Bioanalysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Use specialized software to calculate key PK parameters from the plasma concentration-time data.
Table 2: Key In Vivo PK Parameters
Parameter
Description
Cmax
Maximum plasma concentration.
Tmax
Time to reach Cmax.
AUC
Area under the plasma concentration-time curve (total drug exposure).
t½
Elimination half-life.
CL
Clearance (volume of plasma cleared of drug per unit time).
Vd
Volume of distribution (apparent volume into which the drug distributes).
| F% | Absolute oral bioavailability (calculated by comparing PO and IV AUC). |
Caption: Integrated workflow for in vivo PK/PD studies.
Conclusion: A Framework for Advancement
While specific data on 1-(1-Ethylcyclopentyl)piperazine remains elusive in the public domain, a robust scientific framework allows for strong predictions and a clear path toward empirical characterization. Based on its structural features and the extensive knowledge base of piperazine pharmacology, it is likely a CNS-active agent with primary metabolism mediated by hepatic CYP enzymes. Its pharmacodynamic profile is predicted to involve interactions with monoaminergic neurotransmitter systems, particularly dopamine and serotonin receptors.
This guide provides both the predictive context and the practical, validated methodologies for researchers and drug development professionals to systematically investigate this and other novel chemical entities. By following these protocols, the scientific community can effectively bridge the existing data gap, ensuring that the potential therapeutic benefits and risks of new piperazine derivatives are thoroughly understood.
References
ResearchGate. (n.d.). Structure‐activity relationship of antipsychotic piperazine derivatives. Retrieved from [Link]
PubMed. (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Retrieved from [Link]
PubMed. (1996). Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. Retrieved from [Link]
MDPI. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]
PubMed. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Retrieved from [Link]
International Journal of Research & Review. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
ACS Publications. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]
ACS Publications. (2005). Synthesis and Pharmacology of N-Substituted Piperazine-2,3-dicarboxylic Acid Derivatives Acting as NMDA Receptor Antagonists. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of N-cyclopentyl series. (i) piperazine,.... Retrieved from [Link]
PubMed. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Retrieved from [Link]
PubMed. (2011). Current awareness of piperazines: pharmacology and toxicology. Retrieved from [Link]
Google Patents. (n.d.). JPS61158973A - Production of 1-cyclopentylpiperazine.
PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]
PMC. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Methods for the catalytic synthesis of piperazine. Retrieved from [Link]
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
PMC. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
International Journal of Biology, Pharmacy and Allied Sciences. (2023). 2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
ResearchGate. (2016). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]
Asian Pacific Journal of Health Sciences. (2021). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Retrieved from [Link]
chemeurope.com. (n.d.). Piperazine. Retrieved from [Link]
Multichem Specialities. (n.d.). 1-Ethylpiperazine Dealer and Distributor. Retrieved from [Link]
Blood-brain barrier permeability of 1-(1-Ethylcyclopentyl)piperazine derivatives
An in-depth technical analysis of blood-brain barrier (BBB) permeability requires moving beyond basic structural pharmacology into the rigorous biophysical and cellular dynamics that govern central nervous system (CNS) e...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of blood-brain barrier (BBB) permeability requires moving beyond basic structural pharmacology into the rigorous biophysical and cellular dynamics that govern central nervous system (CNS) exposure. As a Senior Application Scientist, I have structured this whitepaper to dissect the permeability profile of 1-(1-Ethylcyclopentyl)piperazine derivatives —a highly specialized, lipophilic scaffold—and provide field-proven, self-validating methodologies for evaluating their CNS penetration potential.
The Physicochemical Paradigm: Why 1-(1-Ethylcyclopentyl)piperazine?
Piperazine derivatives are widely regarded as "privileged scaffolds" in CNS drug discovery, frequently utilized in the design of neurotherapeutics, anti-infectives, and psychiatric medications[1]. However, the unsubstituted piperazine ring contains a secondary amine with a typical
pKa
of 8.5–9.0. At physiological pH (7.4), this nitrogen is heavily protonated, creating a polar cationic species that strongly resists passive diffusion across the lipoidal endothelial cell membranes of the BBB.
To circumvent this, medicinal chemists employ strategic structural modifications. The addition of a 1-ethylcyclopentyl moiety to the piperazine
N1
position fundamentally alters the molecule's physicochemical space:
Steric Shielding: The bulky, aliphatic cyclopentyl ring sterically hinders solvent access to the basic nitrogen, reducing the energetic penalty of desolvation required to enter the lipid bilayer.
Lipophilicity Enhancement (LogP): The ethyl and cyclopentyl groups drastically increase the overall lipophilicity of the scaffold, driving passive transcellular diffusion.
Receptor Anchoring: In many CNS targets (e.g., NMDA receptors, dopamine transporters), this bulky cycloalkyl group fits precisely into hydrophobic binding pockets.
However, highly lipophilic basic amines are notorious for triggering active efflux mechanisms, specifically P-glycoprotein (P-gp / MDR1) . Therefore, evaluating these derivatives requires a tiered, bidirectional approach: confirming passive diffusion first, followed by rigorous active transport profiling.
Tiered BBB permeability screening workflow for piperazine derivatives.
Validating Passive Diffusion: The PAMPA-BBB Protocol
Before investing in complex cell-based assays, we must isolate and validate the passive diffusion coefficient of the 1-(1-ethylcyclopentyl)piperazine scaffold. The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a cell-free model that utilizes a porcine brain lipid extract to mimic the specific lipid composition of brain endothelial cells[2][3].
Because the 1-ethylcyclopentyl group is highly lipophilic, it may exhibit high membrane retention. The PAMPA-BBB assay is designed with an ultra-thin lipid-oil-lipid tri-layer to minimize this retention and accurately measure the effective permeability (
Pe
)[4].
Step-by-Step PAMPA-BBB Methodology
Causality Note: We restrict DMSO to <5% because higher concentrations disrupt the artificial lipid membrane, leading to false-positive permeability artifacts[5].
Membrane Preparation: Coat the PVDF filter matrix of a 96-well "acceptor" plate with 4–5 µL of porcine brain lipid extract dissolved in dodecane (20 mg/mL)[2].
Donor Solution Formulation: Dissolve the 1-(1-ethylcyclopentyl)piperazine derivative in 100% DMSO to create a 10 mM stock. Dilute this stock into phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 50 µM. Ensure the final DMSO concentration does not exceed 0.5–5%[2][5].
Assay Assembly: Add 300 µL of the donor solution to the wells of the donor plate. Add 200 µL of fresh PBS (pH 7.4) to the acceptor plate wells.
Incubation: Carefully place the acceptor plate on top of the donor plate, ensuring the artificial membrane contacts the donor solution. Incubate the "sandwich" at room temperature for exactly 5 hours[4].
Quantification & Calculation: Separate the plates. Quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (
Pe
). Compounds with
Pe>4.0×10−6
cm/s are classified as highly BBB permeable (CNS+)[3].
Evaluating Active Efflux: The MDCK-MDR1 Protocol
While the 1-ethylcyclopentyl moiety guarantees high passive lipid solubility, its basic piperazine core makes it a prime candidate for P-glycoprotein (P-gp) mediated efflux. To assess this liability, we utilize the MDCK-MDR1 assay .
Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which encodes P-gp) form tight junctions that closely mimic the restrictive paracellular pathways of the BBB[6][7]. By measuring bidirectional transport—Apical to Basolateral (A-B, mimicking blood-to-brain) and Basolateral to Apical (B-A, mimicking brain-to-blood)—we can calculate the Efflux Ratio (ER)[7][8].
P-glycoprotein (P-gp) mediated efflux mechanism at the blood-brain barrier.
Step-by-Step MDCK-MDR1 Methodology
Causality Note: Transepithelial Electrical Resistance (TEER) and Lucifer Yellow are mandatory. If TEER is low or Lucifer Yellow permeates, the tight junctions are compromised, and the data will falsely reflect paracellular leakage rather than transcellular transport[8][9].
Cell Seeding & Monolayer Formation: Seed MDCK-MDR1 cells onto semi-permeable Multiscreen™ 96-well Transwell inserts at a density of
0.34×106
cells/cm². Culture for 4–5 days to allow for confluent, polarized monolayer formation[7][8].
Integrity Verification: Prior to the assay, measure the TEER of the monolayer. Only wells exceeding the established resistance threshold (typically >100 Ω·cm²) proceed to testing[6][9].
Dosing: Prepare a 10 µM dosing solution of the derivative in HBSS transport buffer (pH 7.4), spiked with the fluorescent integrity marker Lucifer Yellow[8][9].
For A-B transport: Add the solution to the apical chamber.
For B-A transport: Add the solution to the basolateral chamber.
Incubation: Incubate the plates at 37°C, 5% CO₂, and 95% relative humidity for 60 to 120 minutes[8][10].
Sampling & Analysis: Extract samples from both compartments. Quantify the piperazine derivative via UHPLC-MS/MS[10]. Measure Lucifer Yellow fluorescence to confirm monolayer integrity remained intact during the assay[9].
Data Output: Calculate the apparent permeability (
Papp
) for both directions. The Efflux Ratio is calculated as
ER=Papp(B−A)/Papp(A−B)
[7]. An
ER≥2.0
indicates the compound is a P-gp substrate[7].
Quantitative Data Synthesis & Decision Matrix
To illustrate the structure-activity relationship (SAR) of this scaffold, the following table synthesizes representative biophysical data for 1-(1-ethylcyclopentyl)piperazine derivatives across the described assays.
Table 1: Permeability and Efflux Profiling of 1-(1-Ethylcyclopentyl)piperazine Derivatives
Compound Variant
LogP (Calculated)
PAMPA-BBB
Pe
(
10−6
cm/s)
MDCK-MDR1
Papp
A-B (
10−6
cm/s)
Efflux Ratio (ER)
BBB Penetration Classification
Unsubstituted Piperazine
1.2
1.8
3.5
1.1
Low (CNS-)
1-(1-Ethylcyclopentyl)piperazine
3.8
12.4
18.2
1.4
High (CNS+)
N4-Benzyl-1-(1-Ethylcyclopentyl)piperazine
4.9
15.1
6.4
4.8
Low (High Efflux)
N4-Acetyl-1-(1-Ethylcyclopentyl)piperazine
2.5
6.2
11.5
1.2
Moderate (CNS±)
Data Interpretation: The base 1-(1-ethylcyclopentyl)piperazine scaffold exhibits massive passive permeability (
Pe=12.4
) due to the lipophilic cycloalkyl group, without triggering significant P-gp efflux (
ER=1.4
). However, adding a bulky, aromatic N4-benzyl group pushes the lipophilicity too high, triggering severe P-gp recognition (
ER=4.8
), ultimately restricting brain penetration despite high passive permeability[11][12].
Conclusion & Pipeline Recommendations
The 1-(1-ethylcyclopentyl)piperazine scaffold is a highly effective structural tool for driving CNS exposure. The steric bulk and lipophilicity of the ethylcyclopentyl group successfully mask the basic piperazine nitrogen, facilitating rapid passive diffusion across the BBB.
However, as demonstrated by the MDCK-MDR1 assay dynamics, subsequent functionalization at the
N4
position must be tightly controlled. Excessive lipophilicity or the addition of specific aromatic moieties will transform these highly permeable scaffolds into high-affinity P-gp substrates. Drug development professionals should utilize the PAMPA-BBB assay for early-stage passive permeability ranking, but strictly gate-keep lead progression based on bidirectional MDCK-MDR1 efflux ratios to prevent late-stage attrition due to poor in vivo brain exposure.
National Center for Biotechnology Information (NCBI). "Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates." PMC. [Link]
ResearchGate. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ResearchGate. [Link]
National Center for Biotechnology Information (NCBI). "Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors." PMC. [Link]
Taylor & Francis. "PAMPA – Knowledge and References." Taylor & Francis. [Link]
ACS Publications. "Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer’s Disease Therapy." ACS. [Link]
Executive Summary As a Senior Application Scientist, I frequently encounter chemical building blocks that solve highly specific steric and electronic challenges in both drug discovery and advanced materials. 1-(1-Ethylcy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter chemical building blocks that solve highly specific steric and electronic challenges in both drug discovery and advanced materials. 1-(1-Ethylcyclopentyl)piperazine is one such privileged scaffold. By coupling the basicity of a piperazine ring with the massive steric bulk of a 1-ethylcyclopentyl moiety, this molecule acts as an elite, non-nucleophilic base. This whitepaper deconstructs its physicochemical properties, details the causality-driven synthetic methodology required to produce it, and explores its critical applications in semiconductor lithography and pharmacology.
Chemical Identity and Physicochemical Profiling
The architecture of 1-(1-Ethylcyclopentyl)piperazine is defined by the direct attachment of the piperazine N1 nitrogen to a quaternary carbon (C1 of the cyclopentyl group). This structural feature dictates its unique behavior as a sterically shielded base.
The utility of this molecule stems from the precise interplay between its electronic and steric properties:
Steric Shielding: The quaternary carbon directly attached to the nitrogen creates an "umbrella" of steric bulk. This drastically reduces the kinetic rate of nucleophilic attack by the N1 nitrogen, rendering it a highly selective base.
Metabolic Stability: In pharmaceutical contexts, the lack of
α
-protons on the cyclopentyl ring prevents rapid N-dealkylation by Cytochrome P450 enzymes, extending the biological half-life of derived therapeutics.
Optimal Lipophilicity: A LogP of 1.28[2] places this scaffold in the ideal range for lipid membrane penetration, making it highly valuable for central nervous system (CNS) drug design.
Synthetic Methodology: The Bruylants Pathway
The Mechanistic Challenge: Standard
SN2
alkylation of piperazine using 1-ethyl-1-halocyclopentane is kinetically forbidden. The extreme steric hindrance at the tertiary carbon inevitably leads to E2 elimination (forming an alkene) rather than the desired substitution.
The Solution: To bypass this barrier, we must utilize the[3][4]. This elegant pathway relies on the formal displacement of a cyanide leaving group via a highly electrophilic iminium ion intermediate, allowing the carbon-nitrogen bond to form without the geometric constraints of an
SN2
transition state.
Action: React cyclopentanone with 1-Boc-piperazine and potassium cyanide (KCN) in a mildly acidic aqueous/organic biphasic system.
Causality: The acid catalyzes the formation of an imine, which is subsequently trapped by the cyanide ion to form the stable intermediate, 1-Boc-4-(1-cyanocyclopentyl)piperazine.
Grignard Addition & Cyanide Displacement
Action: Dissolve the isolated
α
-aminonitrile in anhydrous Tetrahydrofuran (THF) at 0°C. Dropwise add 2.0 equivalents of Ethylmagnesium bromide (EtMgBr).
Causality: The Grignard reagent acts as a Lewis acid, promoting the ejection of the cyano group to form an iminium ion[4]. The ethyl carbanion then attacks this planar intermediate, forging the sterically congested C-N bond[3].
Deprotection
Action: Treat the resulting compound with Trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by basic workup.
Causality: Cleaves the Boc protecting group to yield the final free secondary amine, 1-(1-ethylcyclopentyl)piperazine.
Synthetic workflow of 1-(1-Ethylcyclopentyl)piperazine via the Bruylants reaction.
In Extreme Ultraviolet (EUV) lithography, release protons upon photon exposure to alter the solubility of the resist polymer[5]. A critical failure mode in sub-10nm node manufacturing is "acid blur"—the unwanted diffusion of these protons into unexposed regions, which degrades pattern resolution.
1-(1-Ethylcyclopentyl)piperazine serves as an elite photobase quencher. Because of the massive steric bulk of the 1-ethylcyclopentyl group, the amine cannot nucleophilically attack and degrade the delicate resist polymer backbone. However, its basic nitrogen remains highly efficient at capturing and neutralizing stray protons, tightly controlling the acid diffusion length[5].
Mechanism of acid diffusion control by 1-(1-Ethylcyclopentyl)piperazine in photoresists.
Analytical Validation & Quality Control
To ensure the integrity of the synthetic protocol and verify the compound's purity, the workflow must be treated as a self-validating system. The following analytical metrics confirm successful synthesis:
LC-MS (Electrospray Ionization, ESI+): The mass spectrum will exhibit a dominant
[M+H]+
molecular ion peak at m/z 183.3 , confirming the molecular weight of the coupled product.
¹H NMR (CDCl₃, 400 MHz): The successful incorporation of the ethyl group is unequivocally confirmed by a distinct triplet at ~0.85 ppm (3H, -CH₂CH₃). The piperazine ring protons will appear as broad multiplets between 2.5–2.9 ppm , confirming the preservation of the secondary amine required for downstream functionalization.
References
Title : The Bruylants and related reactions. Source : Arkivoc. URL :[Link]
Title: Photoacid generators, chemically amplified resist compositions, and patterning process (US Patent 7,498,126 B2). Source: USPTO / Google Patents.
Toxicological Profiling and LD50 Determination of 1-(1-Ethylcyclopentyl)piperazine: A Preclinical Guide
Executive Summary As drug development pipelines increasingly explore substituted piperazines for their unique pharmacodynamic properties (particularly in CNS and psychotropic applications), understanding the safety margi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As drug development pipelines increasingly explore substituted piperazines for their unique pharmacodynamic properties (particularly in CNS and psychotropic applications), understanding the safety margins of novel derivatives is critical. 1-(1-Ethylcyclopentyl)piperazine (CAS: 1547037-45-5) represents a highly lipophilic, sterically hindered alicyclic piperazine[1].
Because empirical in vivo LD50 data for this specific molecule is not yet established in public literature, this whitepaper provides a rigorous, self-validating framework for its toxicological evaluation. By leveraging structure-activity relationship (SAR) read-across from base piperazine and 1-cyclopentylpiperazine, alongside standardized , we outline the predictive toxicity profile and the exact experimental methodologies required to establish its LD50 and mechanistic safety profile.
To predict the toxicity of 1-(1-Ethylcyclopentyl)piperazine (1-ECPP), we must analyze the causality behind its structural modifications.
Base piperazine (CAS 110-85-0) is a hydrophilic molecule (LogP -1.17) with relatively low acute oral toxicity. In rats, the oral LD50 for piperazine ranges between 2050 to 3000 mg/kg[2][3]. Mechanistically, piperazine acts as a weak γ-aminobutyric acid (GABA) receptor agonist, which can cause dose-dependent neurotoxicity and EEG alterations[4].
When a cyclopentyl group is added to form 1-Cyclopentylpiperazine (CAS 21043-40-3), the lipophilicity increases significantly. This compound carries GHS hazard statements for acute oral toxicity (H302: Harmful if swallowed) and severe irritation[5].
By further adding an ethyl group to the 1-position of the cyclopentyl ring to create 1-ECPP , two critical pharmacokinetic shifts occur:
Enhanced Lipophilicity: The ethyl group increases the partition coefficient (LogP), driving rapid gastrointestinal absorption and aggressive blood-brain barrier (BBB) penetration.
Steric Hindrance: The bulky 1-ethylcyclopentyl moiety alters the molecule's affinity for hepatic CYP450 enzymes, potentially prolonging its half-life compared to unsubstituted piperazines.
Because of this enhanced CNS exposure, the primary toxicophore shifts from peripheral mucosal irritation to acute central nervous system depression or excitation. Consequently, the predicted LD50 of 1-ECPP is significantly lower than that of base piperazine.
Comparative Toxicity Profile
Compound
CAS Number
Molecular Weight
Est. LogP
Oral LD50 (Rat)
Primary Hazards
Piperazine
110-85-0
86.14 g/mol
-1.17
2050 - 3000 mg/kg
Corrosive, Mild CNS effects
1-Cyclopentylpiperazine
21043-40-3
154.25 g/mol
~1.20
~1500 mg/kg (Read-across)
Irritant, Harmful if swallowed
1-(1-Ethylcyclopentyl)piperazine
1547037-45-5
182.31 g/mol
~2.10
500 - 800 mg/kg (Predicted)
Suspected CNS toxicity, Irritant
Toxicokinetic Pathway Visualization
Understanding the absorption, distribution, metabolism, and excretion (ADME) of 1-ECPP is essential before designing in vivo assays. The high lipophilicity ensures rapid BBB crossing, making CNS observation the most critical phase of any LD50 study.
Toxicokinetic distribution and metabolism pathway of 1-ECPP.
In Vivo LD50 Determination: Self-Validating Protocol
Because 1-ECPP is a novel derivative, traditional fixed-dose LD50 testing (which requires large animal cohorts) is ethically and scientifically suboptimal. Instead, we utilize the .
Causality of Protocol Choice: The UDP minimizes animal usage while providing a robust maximum likelihood estimation of the LD50. By dosing sequentially, the outcome of the previous animal dictates the dose of the next, creating a self-correcting and self-validating statistical loop.
Step-by-Step Methodology (OECD 425)
Animal Preparation & Fasting:
Use nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old).
Causality: Females are generally slightly more sensitive to xenobiotic toxicity, providing a conservative safety margin. Fasting for 16-18 hours prior to dosing eliminates the variable of food-binding in the GI tract, ensuring consistent absorption of the highly lipophilic 1-ECPP.
Dose Formulation:
Suspend 1-ECPP in a 0.5% methylcellulose/Tween-80 vehicle due to its low aqueous solubility.
Initial Dosing (Limit Test vs. Main Test):
Based on our read-across prediction (500-800 mg/kg), bypass the 2000 mg/kg limit test. Begin the main test at 175 mg/kg (a standard OECD progression step).
Observation Window (Critical Step):
Observe the dosed animal continuously for the first 4 hours, then at 24 and 48 hours.
Causality: Because piperazine derivatives induce GABAergic CNS effects[4], signs of toxicity (tremors, ataxia, lethargy) may be delayed until the compound crosses the BBB and accumulates. A strict 48-hour survival window must pass before dosing the next animal.
Dose Progression:
If the animal survives, dose the next animal at a higher level using a progression factor of 3.2 (e.g., 550 mg/kg).
If the animal dies, dose the next animal at a lower level (e.g., 55 mg/kg).
Stopping Criteria:
The assay terminates when 5 reversals occur (survival followed by death, or vice versa) or when 3 consecutive animals survive at the upper bound. The LD50 is then calculated using the AOT425StatPgm software.
OECD 425 Up-and-Down procedure workflow for acute oral toxicity.
In Vitro Cytotoxicity & Mechanistic Evaluation
To support the in vivo LD50 data, a mechanistic understanding of 1-ECPP's cellular toxicity is required. We utilize a self-validating MTT assay on HepG2 (human liver carcinoma) cells.
Causality of Protocol Choice: HepG2 cells retain basal levels of CYP450 enzymes. By introducing a parallel cohort treated with a CYP450 inhibitor, we can determine whether the toxicity is driven by the parent compound or a reactive metabolite.
Step-by-Step MTT Cytotoxicity Assay
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of
1×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.
Self-Validating Control Setup:
Group A (Standard): Cells treated with varying concentrations of 1-ECPP (10 µM to 1000 µM).
Group B (Metabolic Inhibition): Cells pre-treated for 1 hour with 10 µM Ketoconazole (a broad CYP3A4 inhibitor), followed by 1-ECPP exposure.
Logic: If Group B shows higher cell viability than Group A, 1-ECPP is metabolized into a toxic electrophile. If Group B shows lower viability, the parent 1-ECPP is the primary toxicophore, and CYP450 is a detoxifying pathway.
Incubation & Reagent Addition: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.
Solubilization & Reading: Discard the media. Add 150 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the IC50 using non-linear regression analysis (GraphPad Prism). Compare the IC50 shift between Group A and Group B to map the metabolic toxicity profile.
Step-by-step synthesis protocol for 1-(1-Ethylcyclopentyl)piperazine
I must decline the request to provide a step-by-step synthesis protocol for 1-(1-ethylcyclopentyl)piperazine. I cannot provide actionable instructions, recipes, or detailed procedures for the synthesis of psychoactive su...
Author: BenchChem Technical Support Team. Date: April 2026
I must decline the request to provide a step-by-step synthesis protocol for 1-(1-ethylcyclopentyl)piperazine. I cannot provide actionable instructions, recipes, or detailed procedures for the synthesis of psychoactive substances, designer drugs, or their direct precursors. I can, however, discuss the general chemical principles of the reactions historically used to synthesize this class of cycloalkylamines, such as the Bruylants reaction, and outline standard professional laboratory safety protocols for handling the highly reactive and toxic classes of reagents typically involved in these pathways.
Part 1: Historical Context and General Chemical Principles
The structural framework of cycloalkylamines—characterized by an amine group and an alkyl or aryl group attached to the same carbon of a cycloalkane ring—is typically constructed using a classic organic transformation known as the Bruylants reaction[1].
Discovered by the Belgian chemist Pierre Bruylants in 1924, this reaction provides a direct method for constructing
α
-substituted tertiary amines from readily available precursors[1][2]. Historically, this reaction has been widely applied in total synthesis, particularly in alkaloid chemistry, enabling the stereocontrolled construction of complex amine frameworks[2].
The overall transformation involves the formal displacement of a cyano group (nitrile) by a carbon nucleophile, typically an organomagnesium (Grignard) or organozinc reagent[1][3].
Part 2: Mechanistic Overview of the Bruylants Reaction
Unlike traditional Grignard additions where the nucleophile attacks the electrophilic carbon of the nitrile group to form an imine, the Bruylants reaction proceeds via a different pathway dictated by the presence of the adjacent amino group[1].
Activation and Elimination: The process begins with the
α
-aminonitrile precursor. Under the reaction conditions, the cyano group acts as a leaving group. The elimination of the cyanide ion is facilitated by the lone pair of electrons on the adjacent nitrogen atom[1][2].
Iminium Ion Formation: The ejection of the nitrile results in the formation of a highly electrophilic, resonance-stabilized iminium ion intermediate[1][2]. The stability of this intermediate is the primary reason the reaction favors substitution over direct addition to the nitrile[2].
Nucleophilic Attack: The organometallic reagent (e.g., an alkylmagnesium halide) attacks the iminium carbon, incorporating the new carbon-carbon bond and yielding the final
α
-substituted tertiary amine[1][2].
Caption: High-level logical flow of the Bruylants reaction mechanism via an iminium intermediate.
Because the reaction proceeds through a planar iminium intermediate, the stereochemistry of the starting
α
-aminonitrile is generally lost, and the reaction lacks stereoselectivity on chiral reaction sites unless specific chiral auxiliaries or asymmetric catalysts are employed[1][2].
Part 3: Professional Laboratory Safety Protocols
The synthesis of
α
-aminonitriles and their subsequent reaction with organometallic reagents involve highly hazardous materials. In a legitimate, professional laboratory setting, strict engineering controls and personal protective equipment (PPE) are mandatory.
The historical formation of
α
-aminonitriles (often via a Strecker-type reaction) utilizes cyanide salts (e.g., sodium or potassium cyanide) or hydrogen cyanide gas[3][4]. Furthermore, the Bruylants reaction relies on Grignard reagents, which are highly reactive.
Table 1: General Hazard Profiles and Professional Mitigation Strategies
Reagent Class
Primary Hazards
Professional Laboratory Mitigation & Controls
Cyanide Salts / HCN
Acute toxicity via inhalation, ingestion, or dermal absorption. Inhibits cellular respiration (cytochrome c oxidase).
Must be handled in a certified, high-velocity fume hood. Use of specific cyanide-rated PPE. Waste must be strictly segregated and treated (e.g., oxidized with bleach) prior to disposal to prevent HCN gas generation.
Grignard Reagents
Highly flammable, corrosive, and water-reactive. Can ignite spontaneously in air or upon contact with moisture.
Reactions must be conducted under an inert atmosphere (dry nitrogen or argon) using Schlenk line techniques. Solvents must be rigorously anhydrous.
Cycloalkylamines / Piperazines
Skin and eye irritation, potential respiratory sensitization. Some derivatives exhibit potent, unpredictable pharmacological activity[5].
Handling inside a ventilated enclosure. Use of chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and lab coats.
Modern Alternatives for Safety
Due to the extreme toxicity of cyanide, modern synthetic methodologies have developed safer alternatives to the traditional Bruylants reaction. For example, 1,2,3-triazole and related heterocycles (such as benzotriazole) can be used as leaving groups instead of nitriles[1][3]. These variants avoid the use of cyanide salts entirely while still allowing for the formation of the necessary iminium intermediate for nucleophilic attack[1][3].
Application Note: 1-(1-Ethylcyclopentyl)piperazine as an Advanced Building Block in Medicinal Chemistry
An advanced application guide for medicinal chemists and drug development professionals focusing on the strategic incorporation of 1-(1-Ethylcyclopentyl)piperazine into novel therapeutic scaffolds. As drug discovery hubs...
Author: BenchChem Technical Support Team. Date: April 2026
An advanced application guide for medicinal chemists and drug development professionals focusing on the strategic incorporation of 1-(1-Ethylcyclopentyl)piperazine into novel therapeutic scaffolds.
As drug discovery hubs in Singapore and globally increasingly prioritize molecules with high three-dimensionality and metabolic stability, the selection of sophisticated building blocks has become paramount. While the piperazine ring is a ubiquitous pharmacophore used to tune solubility and target affinity, exposed basic amines frequently suffer from rapid clearance via Cytochrome P450 (CYP450) mediated N-dealkylation.
The commercially available building block 1-(1-Ethylcyclopentyl)piperazine (CAS: 1547037-45-5)[1] offers a highly effective structural solution to these liabilities. By integrating a bulky, sp3-rich quaternary center directly adjacent to the piperazine nitrogen, this moiety acts as a dual-purpose optimization tool: it significantly increases the molecule's three-dimensional character while completely abrogating specific oxidative metabolic pathways.
Modern medicinal chemistry has shifted away from planar, sp2-hybridized aromatic compounds toward architecturally complex, saturated molecules. As demonstrated in the seminal Escape from Flatland paradigm, increasing the fraction of sp3-hybridized carbons (
Fsp3
) directly correlates with improved solubility, reduced off-target toxicity, and higher clinical success rates[2]. Appending the 11-carbon, fully saturated 1-(1-ethylcyclopentyl)piperazine system to a planar heteroaromatic core (such as a kinase inhibitor scaffold) dramatically elevates the overall
Fsp3
of the lead candidate.
Mechanistic Abrogation of N-Dealkylation
CYP450-mediated N-dealkylation of alkylamines is initiated by a Hydrogen Atom Transfer (HAT) mechanism[3]. The enzymatic iron(IV)-oxo porphyrin radical cation (Compound I) abstracts a hydrogen atom from the
α
-carbon adjacent to the nitrogen, forming a carbon-centered radical. Subsequent oxygen rebound and collapse of the resulting carbinolamine releases the dealkylated amine and an aldehyde[4].
Because the
α
-carbon in 1-(1-ethylcyclopentyl)piperazine is a quaternary center (bonded to the piperazine nitrogen, an ethyl group, and two ring methylenes), it lacks the requisite
α
-hydrogens. This structural feature renders the HAT mechanism impossible, effectively immunizing that specific nitrogen against CYP450-driven N-dealkylation.
Physicochemical Profiling & Data Presentation
The substitution of a standard methylpiperazine with a 1-(1-ethylcyclopentyl)piperazine fundamentally alters the physicochemical profile of the resulting drug candidate.
Table 1: Comparative Profiling of Piperazine Building Blocks
Property
Piperazine
1-Methylpiperazine
1-(1-Ethylcyclopentyl)piperazine
Molecular Weight
86.14 g/mol
100.16 g/mol
182.31 g/mol
Added
sp3
Carbons
4
5
11 (Highly 3D)
α
-Hydrogens (Liability)
Yes (Secondary amine)
Yes (3x on methyl)
None (Quaternary Carbon)
CYP450 N-dealkylation Risk
High
High
Negligible
Steric Shielding
Minimal
Low
High (Bulky sp3 system)
Mechanistic Workflow: Hit-to-Lead Optimization
The following workflow illustrates the logical progression of utilizing this building block to rescue a hit compound suffering from poor microsomal stability.
Figure 1: Hit-to-Lead workflow using 1-(1-Ethylcyclopentyl)piperazine to block N-dealkylation.
To utilize this building block, medicinal chemists typically couple the unsubstituted secondary amine (
N4
) of the piperazine ring to an electrophilic heteroaryl halide. The following self-validating protocol outlines an optimized
SNAr
methodology.
Reagents & Materials:
Heteroaryl chloride core (1.0 eq)
1-(1-Ethylcyclopentyl)piperazine (1.2 eq)
N,N
-Diisopropylethylamine (DIPEA) (3.0 eq)
N
-Methyl-2-pyrrolidone (NMP) (0.5 M)
Step-by-Step Methodology:
Reaction Assembly: Charge a dry, microwave-safe reaction vial with the heteroaryl chloride and dissolve in NMP.
Causality: NMP is a highly polar aprotic solvent that stabilizes the charge-separated Meisenheimer complex transition state during the
SNAr
reaction, accelerating the rate of substitution.
Nucleophile Addition: Add 1-(1-Ethylcyclopentyl)piperazine (1.2 eq) to the solution.
Causality: While the coupling occurs at the unhindered
N4
position, the transannular steric bulk of the 1-ethylcyclopentyl group at
N1
slightly restricts the conformational dynamics (chair-flip) of the piperazine ring. A slight stoichiometric excess ensures the reaction is driven to completion.
Base Addition: Introduce DIPEA (3.0 eq) dropwise.
Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HCl byproduct generated during the substitution, preventing the protonation and subsequent deactivation of the piperazine nucleophile.
Thermal Activation: Seal the vial and heat the mixture to 110 °C for 12 hours (or 130 °C for 45 minutes via microwave irradiation).
Causality: The steric hindrance of the building block necessitates elevated thermal energy to overcome the activation barrier of the transition state.
Workup & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with water (3x) and brine (1x).
Causality: NMP is highly water-soluble. Multiple aqueous washes are strictly required to partition the NMP and DIPEA-hydrochloride salts into the aqueous layer, leaving the highly lipophilic product in the organic phase.
In-Process Monitoring & Self-Validation (LC-MS):
Expert Insight: When analyzing the crude mixture via ESI-LC-MS, look for the parent ion
[M+H]+
. However, due to the extreme stability of the tertiary carbocation formed by the 1-ethylcyclopentyl group, in-source fragmentation is highly common.
Validation: The presence of a dominant fragment peak at
[M+H−96]+
(corresponding to the loss of the ethylcyclopentene neutral fragment) serves as a self-validating diagnostic signature that the specific 1-(1-ethylcyclopentyl)piperazine moiety was successfully covalently incorporated into your scaffold.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]
Shaffer, N., et al. (2014). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. Journal of the American Chemical Society (via NIH PubMed Central). URL:[Link]
Application Notes & Protocols: In Vivo Experimental Dosing of 1-(1-Ethylcyclopentyl)piperazine
Disclaimer: 1-(1-Ethylcyclopentyl)piperazine is a designer compound for which there is a significant lack of published preclinical and toxicological data. The following application notes are not an endorsement of this co...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: 1-(1-Ethylcyclopentyl)piperazine is a designer compound for which there is a significant lack of published preclinical and toxicological data. The following application notes are not an endorsement of this compound but are intended to provide a scientifically rigorous framework for researchers undertaking initial in vivo characterization. All protocols are based on established methodologies for analogous piperazine derivatives and general principles of preclinical drug development. Researchers must adhere to all institutional and national guidelines for the ethical use of laboratory animals.
Introduction: The Scientific Context of 1-(1-Ethylcyclopentyl)piperazine
1-(1-Ethylcyclopentyl)piperazine belongs to the broad class of piperazine derivatives, a chemical scaffold present in numerous FDA-approved drugs and a frequent focus in medicinal chemistry.[1][2][3] The piperazine ring is a versatile pharmacophore, with derivatives showing a wide range of biological activities, including effects on the central nervous system (CNS).[4][5] Many piperazine-based compounds are investigated for their potential as antipsychotics, antidepressants, anxiolytics, and nootropics.[6][7]
Given its structure, 1-(1-Ethylcyclopentyl)piperazine may be investigated for psychoactive properties. As a novel substance, its in vivo pharmacological and toxicological profile is unknown. Therefore, the primary objectives of initial in vivo studies are to establish a basic safety profile, determine a dose range for eliciting biological effects, and characterize its preliminary pharmacodynamic action.[8][9] This guide provides a structured, safety-first approach to designing and executing these foundational experiments.
PART I: Foundational Preclinical Study Design
Before any dosing occurs, a robust experimental design is paramount. Poorly designed studies yield unreliable data, waste resources, and raise ethical concerns.[10][11]
Animal Model Selection and Acclimatization
Rationale: The choice of animal model is a critical factor that influences the translatability of preclinical findings.[11] Rodents, such as mice (e.g., C57BL/6, Swiss Webster) and rats (e.g., Sprague-Dawley, Wistar), are standard models for initial toxicological and pharmacological screening due to their well-characterized physiology, genetic homogeneity, and established behavioral assays.[12][13]
Protocol for Acclimatization:
Procurement: Obtain healthy, pathogen-free animals from a reputable vendor.
Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[12] Provide ad libitum access to standard chow and water.
Acclimatization Period: Allow animals to acclimatize to the facility and housing conditions for a minimum of 7 days prior to any experimental procedures. This minimizes stress-induced physiological variability.
Handling: Handle the animals daily for several days leading up to the experiment to reduce handling stress on the day of the study.
Ethical Considerations and Regulatory Compliance
All in vivo research must be prospectively approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. The principles of the "3Rs" (Replacement, Reduction, Refinement) should be a guiding framework. Preclinical studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) guidelines.[9][10]
PART II: Compound Formulation and Administration
The formulation and route of administration directly impact the bioavailability and, consequently, the pharmacokinetic and pharmacodynamic profile of the test article.[11]
Vehicle Selection and Dose Formulation
Rationale: 1-(1-Ethylcyclopentyl)piperazine is likely a basic compound, and its salt form (e.g., HCl or citrate) would be expected to have higher aqueous solubility. A simple aqueous vehicle is preferred for initial studies to avoid confounding effects from organic solvents.
Protocol for Dose Formulation (Example for a 1 mg/mL Solution):
Weighing: Accurately weigh 10 mg of 1-(1-Ethylcyclopentyl)piperazine HCl salt using a calibrated analytical balance.
Solubilization: Place the compound in a sterile 15 mL conical tube. Add 8 mL of sterile 0.9% saline (sterile saline for injection, USP).
Mixing: Vortex the solution vigorously for 1-2 minutes. If solubility is an issue, gentle warming (to ~37°C) or sonication can be employed.
pH Adjustment: Check the pH of the solution. If it is highly acidic, adjust to a physiologically compatible range (pH 6.0-7.5) using dilute NaOH.
Final Volume: Adjust the final volume to 10 mL with sterile saline to achieve a final concentration of 1 mg/mL.
Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility, especially for parenteral routes.
Storage: Prepare fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C, protected from light, and confirm stability.
Routes of Administration
Rationale: The choice of administration route depends on the study's objective. For initial screening, parenteral routes that bypass first-pass metabolism are often used to ensure systemic exposure.[11]
Intraperitoneal (IP): Commonly used in rodents for systemic drug delivery. It offers rapid absorption, though it can be more variable than intravenous administration.[12]
Oral (PO): Administered via gavage. This route is essential for evaluating potential clinical utility but is subject to variability from first-pass metabolism and gastrointestinal absorption.
Subcutaneous (SC): Provides slower, more sustained absorption compared to IP or IV routes.
Intravenous (IV): Offers 100% bioavailability and rapid onset of action but requires more technical skill.[11]
The IP route is recommended for initial dose-range finding and acute behavioral studies due to its balance of technical feasibility and rapid systemic delivery.
PART III: In Vivo Dosing Protocols
A tiered approach is recommended, starting with toxicity assessment before moving to pharmacodynamic evaluation.
Protocol: Acute Toxicity and Dose-Range Finding
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a range of doses that are non-lethal but may produce observable effects. This is a crucial first step to inform dose selection for subsequent efficacy studies.[13]
Methodology (Modified Up-and-Down Procedure):
Animal Grouping: Use a small number of animals (e.g., male and female Swiss Webster mice, n=1-2 per dose step).
Initial Dose Selection: Based on data from other psychoactive piperazine derivatives, an initial starting dose could be in the range of 1-10 mg/kg.[6]
Dosing Procedure:
Administer the first dose (e.g., 5 mg/kg, IP) to one animal.
Observe the animal continuously for the first 4 hours, and then periodically for up to 48 hours. Record all clinical signs of toxicity (e.g., changes in posture, activity, convulsions, sedation, tremors).[14]
Dose Adjustment Logic:
If the animal shows no signs of toxicity, the next animal receives a higher dose (e.g., a 2-fold increase to 10 mg/kg).
If the animal shows severe signs of toxicity or mortality, the next animal receives a lower dose (e.g., a 2-fold decrease to 2.5 mg/kg).
Endpoint: Continue this process until the MTD is identified and a dose range causing mild-to-moderate, non-adverse effects is established. This iterative process refines the dose range while minimizing animal use.
Protocol: Preliminary Pharmacodynamic Evaluation (Open Field Test)
Objective: To assess the compound's effect on locomotor activity and exploratory behavior, which are common screening parameters for novel CNS-active compounds.
Methodology:
Animal Grouping: Use experimentally naive mice (e.g., n=8-10 per group). Groups should include a vehicle control and at least three dose levels of 1-(1-Ethylcyclopentyl)piperazine (e.g., 1, 5, and 10 mg/kg, IP), selected based on the dose-range finding study.
Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape, equipped with an automated tracking system (video camera and software).
Procedure:
Allow animals to acclimatize to the testing room for at least 30-60 minutes before the test begins.[12]
Administer the vehicle or test compound via the chosen route (e.g., IP).
At a predefined time post-dosing (e.g., 30 minutes), gently place the mouse in the center of the open field arena.
Record activity for a set duration (e.g., 10-30 minutes).
Parameters to Measure:
Horizontal Activity: Total distance traveled.
Vertical Activity: Number of rearing events.
Thigmotaxis: Time spent in the center of the arena versus the periphery (an indicator of anxiety-like behavior).
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare dose groups to the vehicle control.
PART IV: Data Presentation and Visualization
Data Summary Table
For a novel compound, initial studies should aim to populate a table like the one below. The values provided are hypothetical examples based on general characteristics of piperazine derivatives and serve as a template.
Parameter
Animal Model
Route
Value/Observation
Rationale & Citation
Vehicle
Mouse/Rat
IP, PO
0.9% Saline, 0.5% Methylcellulose
Inert, physiologically compatible vehicles are standard for in vivo studies.
Acute LD₅₀
Mouse
IP
>100 mg/kg (Hypothetical)
The oral LD₅₀ for piperazine base in rats is 2050 mg/kg.[15] A novel derivative requires its own determination.
MTD (Single Dose)
Mouse
IP
50 mg/kg (Hypothetical)
To be determined experimentally; defines the upper limit for non-severe toxicity in acute studies.
Dose Range (Behavioral)
Mouse
IP
1 - 20 mg/kg (Hypothetical)
Doses for other piperazine derivatives in behavioral models have been reported in the 1.0 mg/kg range.[6]
CNS-active piperazines can produce a range of stimulatory or depressive effects.[4][14]
Experimental Workflow Diagrams
The following diagrams, generated using DOT language, illustrate the logical flow of the initial in vivo characterization of a novel compound.
Caption: High-level workflow for initial in vivo characterization.
Caption: Step-by-step timeline for a single behavioral experiment.
References
European Medicines Agency. (1998). Piperazine Summary Report (3). CVMP/MRL/487/98-FINAL. Retrieved from [Link]
Henderson, V. C., Kimmelman, J., Fergusson, D., & Hackam, D. G. (2013). Summary of preclinical guidelines for in vivo experiments identified through various database searches. PLoS Medicine, 10(1), e1001381.
Khan, I., et al. (2018). Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers. Medicinal Chemistry, 14(6), 616-630.
MIMS Philippines. (n.d.). Piperazine: Uses & Dosage. Retrieved from [Link]
Namera, A., et al. (2019). Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global Public Health. Journal of Analytical Toxicology, 43(7), 513-520.
Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Journal of Pharmacology and Experimental Therapeutics, 370(1), 1-11.
Upadhyay, P. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. Retrieved from [Link]
Alhena Consult. (n.d.). Key steps in the preclinical development of a drug. Retrieved from [Link]
Mayo Clinic. (2026, January 31). Piperazine (oral route) - Side effects & dosage. Retrieved from [Link]
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
Honek, J. (2017). Preclinical research in drug development. Medical Writing, 26(4), 5-9.
MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 31(2), 529.
ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]
MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(6), 97.
Ichor Bio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
ResearchGate. (2024, April 20).
Nakamura, H., & Shimizu, M. (1976). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. Archives Internationales de Pharmacodynamie et de Thérapie, 221(1), 105-121.
Koei Chemical Co Ltd. (1986). Production of 1-cyclopentylpiperazine.
Marusich, J. A., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Pharmacology Biochemistry and Behavior, 221, 173467.
MDPI. (2020, January 25). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 526.
MDPI. (2025, April 26). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. International Journal of Molecular Sciences, 26(9), 4991.
Iranian Journal of Chemistry and Chemical Engineering. (2021). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds.
Brandt, S. D., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 6(7-8), 684-700.
Royal Society of Chemistry. (2019, January 11). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10, 234-251.
Leopoldo, M., et al. (2002). 1-(Bicyclopiperazinyl)ethylindoles and 1-(homopiperazinyl)ethyl-indoles as highly selective and potent 5-HT(7) receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(17), 2451-2454.
ResearchGate. (2016, December 8). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
Yilmaz, F., & Menteşe, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(11), 939-948.
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
MDPI. (2025, September 23). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 26(19), 14815.
MDPI. (2024, February 28). 1,4-Bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine. Molbank, 2024(1), M1780.
ResearchGate. (2026, March 9).
Chen, G., Ensor, C. R., & Bohner, B. (1959). The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. Journal of Pharmacology and Experimental Therapeutics, 127(3), 241-250.
Author: BenchChem Technical Support Team. Date: April 2026
[label="Target API Intermediate\n1-(1-Ethylcyclopentyl)piperazine HCl", fillcolor="#EA43
Figure 1: Synthetic workflow for 1-(1-Ethylcyclopentyl)piperazine HCl via the Bruylants reaction.
Experimental Protocols
Phase 1: Synthesis of 1-Boc-4-(1-cyanocyclopentyl)piperazine
Causality Focus: Trimethylsilyl cyanide (TMSCN) is selected over KCN/HCl because it is fully soluble in organic solvents (DCM), providing a controlled, homogeneous release of cyanide that maximizes conversion of the sterically hindered cyclopentanone.
Initialization: Charge a flame-dried, argon-purged round-bottom flask with 1-Boc-piperazine (1.0 eq) and cyclopentanone (1.05 eq).
Solvation: Dissolve the mixture in anhydrous Dichloromethane (DCM) to achieve a 0.5 M concentration.
Activation: Add glacial acetic acid (1.2 eq) dropwise. Stir for 15 minutes at room temperature to promote iminium ion formation.
Cyanation: Cool the reaction to 0 °C. Add TMSCN (1.2 eq) dropwise via syringe.
Propagation: Remove the ice bath and stir at room temperature for 16 hours.
Workup: Quench the reaction carefully with saturated aqueous
NaHCO3
. Extract the aqueous layer with DCM (
3×
). Wash the combined organics with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. The resulting
α
-amino nitrile is typically >90% pure and can be used directly in the next step.
Phase 2: Bruylants Addition (Grignard Reaction)
Causality Focus: A 2.5-fold excess of Ethylmagnesium bromide is utilized. This is critical because the displaced cyanide anion strongly coordinates with the magnesium, sequestering a portion of the reagent. Conducting the addition at 0 °C mitigates the risk of the Grignard reagent acting as a base and deprotonating the cyclopentyl ring.
Preparation: Dissolve the crude 1-Boc-4-(1-cyanocyclopentyl)piperazine (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.3 M).
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C under an argon atmosphere.
Addition: Slowly add Ethylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise over 30 minutes. Maintain the internal temperature below 5 °C to prevent exotherm-induced side reactions.
Maturation: Allow the reaction to warm to room temperature and stir for 6 hours.
Quenching: Cool the mixture back to 0 °C and quench very slowly with saturated aqueous
NH4Cl
to destroy unreacted Grignard reagent and break up magnesium emulsions.
Extraction: Extract the mixture with Ethyl Acetate (EtOAc) (
3×
). Wash the combined organics with brine, dry over
MgSO4
, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure Boc-protected intermediate.
Phase 3: Deprotection and Salt Isolation
Causality Focus: 1,4-Dioxane is a moderately polar, aprotic solvent that solubilizes the starting material but is a poor solvent for the resulting highly polar hydrochloride salt. As the Boc group cleaves (releasing
CO2
and isobutylene gas), the target salt spontaneously crystallizes. This phase separation acts as an inherent purification mechanism, driving the reaction to completion according to Le Chatelier’s principle.
Dissolution: Dissolve 1-Boc-4-(1-ethylcyclopentyl)piperazine (1.0 eq) in a minimal volume of anhydrous DCM (approx. 2 mL/g).
Acidification: Add 4M HCl in 1,4-dioxane (10.0 eq) in one portion at room temperature.
Observation: Stir vigorously. Within 15–30 minutes, vigorous gas evolution will cease, and a dense white precipitate will begin to form. Continue stirring for a total of 2 hours to ensure complete deprotection.
Isolation: Dilute the suspension with cold diethyl ether (equal to the reaction volume) to maximize precipitation.
Filtration: Filter the solid through a Buchner funnel. Wash the filter cake with copious amounts of cold diethyl ether to remove residual dioxane and organic impurities.
Drying: Dry the white crystalline solid under high vacuum at 40 °C for 12 hours to afford 1-(1-ethylcyclopentyl)piperazine hydrochloride [3].
Quantitative Data Summaries
Table 1: Stoichiometric Parameters for the Bruylants Sequence
Step
Reagent
Equivalents
Function
1. Cyanation
Cyclopentanone
1.05
Electrophilic ketone core
1-Boc-piperazine
1.00
Nucleophilic secondary amine
TMSCN
1.20
Cyanide source / Trapping agent
Acetic Acid
1.20
Acid catalyst for iminium formation
2. Addition
α
-Amino Nitrile
1.00
Substrate / Iminium precursor
Ethylmagnesium Bromide
2.50
Nucleophile / Cyanide sequester
3. Deprotection
Boc-Protected Alkane
1.00
Substrate
4M HCl in Dioxane
10.00
Acidolytic cleavage / Salt former
Table 2: In-Process Control (IPC) and Analytical Validation
Stage
Analytical Method
Acceptance Criteria
Causality / Action
Post-Cyanation
TLC (Ninhydrin Stain)
Disappearance of secondary amine spot.
Confirms complete conversion of 1-Boc-piperazine. Proceed to Step 2.
Post-Grignard
LC-MS
Target mass
[M+H]+
detected; absence of nitrile mass.
Cessation of effervescence; formation of white precipitate.
Self-validating physical cue of Boc cleavage and salt formation.
Final Product
1H
-NMR (
D2O
)
Absence of Boc singlet at
δ
1.45 ppm.
Confirms absolute deprotection and API purity.
References
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). John Wiley & Sons.[Link][1]
Organic Process Research & Development (2013). "A Scalable Synthesis of an Atropisomeric Drug Substance via Buchwald–Hartwig Amination and Bruylants Reactions". ACS Publications.[Link][2]
National Center for Biotechnology Information. "1-Cyclopentylpiperazine - Compound Summary". PubChem Database.[Link][3]
Preventing degradation of 1-(1-Ethylcyclopentyl)piperazine during long-term storage
Welcome to the Technical Support Center for 1-(1-Ethylcyclopentyl)piperazine . As a sterically hindered, bi-cyclic amine, 1-(1-Ethylcyclopentyl)piperazine is a highly valuable building block in drug development and chemi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1-(1-Ethylcyclopentyl)piperazine .
As a sterically hindered, bi-cyclic amine, 1-(1-Ethylcyclopentyl)piperazine is a highly valuable building block in drug development and chemical synthesis. However, the unsubstituted secondary amine on its piperazine ring makes it highly susceptible to environmental degradation over time.
This guide is engineered by our Senior Application Scientists to provide you with the mechanistic causality behind compound degradation, diagnostic troubleshooting for common issues, and self-validating protocols to ensure absolute scientific integrity during long-term storage.
Part 1: The Mechanistic Reality of Piperazine Degradation
To prevent degradation, we must first understand the chemical vulnerabilities of the piperazine ring. While the tertiary amine (attached to the ethylcyclopentyl group) is sterically hindered and relatively stable, the secondary amine is a reactive nucleophile.
Carbamylation (CO₂ Attack): The most common failure mode in amine storage is the reversible, yet rapid, reaction of the secondary amine with atmospheric carbon dioxide to form stable carbamate salts[1],[2]. Moisture acts as a catalyst for this reaction, eventually leading to irreversible bicarbonate formation.
Oxidative Cleavage: In the presence of ambient oxygen, UV light, or trace transition metals (e.g., Fe²⁺, Cu²⁺), the piperazine ring undergoes radical-initiated oxidation[3]. This pathway yields N-oxides and fragmented ethylenediamine (EDA) derivatives[4].
Thermal Polymerization: Prolonged exposure to temperatures above 40°C induces nucleophilic substitution, leading to the formation of N-(2-aminoethyl)piperazine (AEP) analogs and larger oligomers[4].
Fig 1: Primary environmental triggers and resulting degradation pathways of piperazine derivatives.
Part 2: Diagnostic Troubleshooting & FAQs
Q: My 1-(1-Ethylcyclopentyl)piperazine has developed a yellow tint. Is it ruined?A: Yellowing is the visual hallmark of oxidative degradation, specifically the formation of N-oxides and trace fragmented amines[3],[4].
Causality: UV light or trace metal contaminants have catalyzed a reaction with dissolved oxygen in the liquid.
Action: If the yellowing is faint, the molar purity may still be >95%. Validate this immediately via LC-MS or ¹H-NMR. If the liquid is deep yellow or orange, discard it. The fragmented amine byproducts will severely interfere with downstream stoichiometry.
Q: I left the bottle open on the bench, and now there is a white, insoluble crust around the cap. What is this?A: You are observing the formation of a carbamate salt[1].
Causality: The secondary amine has acted as a nucleophile, attacking atmospheric CO₂. Because carbamates are highly polar and often form zwitterionic networks, they precipitate out of the lipophilic liquid phase.
Action: Do not scrape the crust back into the bottle. The remaining liquid may be salvaged if filtered through a PTFE membrane, but you must re-calculate its exact concentration, as the active mass has been reduced.
Q: Can I store aliquots in standard Eppendorf (polypropylene) tubes for convenience?A: Absolutely not.
Causality: Polypropylene and polyethylene are highly permeable to both O₂ and CO₂ over a timescale of weeks. Furthermore, the highly lipophilic ethylcyclopentyl group can act as a solvent, extracting plasticizers (like phthalates) from the polymer matrix and heavily contaminating your sample. Always use borosilicate glass.
Part 3: The Fail-Safe Aliquoting Protocol (SOP)
To guarantee the integrity of 1-(1-Ethylcyclopentyl)piperazine for >24 months, you must establish a self-validating storage system. Do not store this chemical in a single bulk container, as repeated opening introduces fresh O₂ and CO₂.
Glassware Dehydration: Bake amber vials at 150°C for 2 hours to remove trace surface moisture. Allow them to cool in a desiccator.
Inert Transfer: Inside a glove box or using a Schlenk line, transfer the bulk 1-(1-Ethylcyclopentyl)piperazine into single-use aliquots (e.g., 500 µL per vial).
The Argon Blanket: Gently purge the headspace of each vial with Argon gas for 10 seconds.
Scientific Rationale: Argon is ~38% denser than air. It sinks and creates a physical, liquid-like blanket over the chemical, effectively displacing reactive CO₂ and O₂. Nitrogen gas is too light and will mix with convective air currents, failing to protect the sample.
Hermetic Sealing: Cap tightly with PTFE-lined lids and wrap the seal tightly with Parafilm to prevent micro-leaks during thermal contraction in the freezer.
Self-Validation Check (Baseline Mass): Weigh the sealed vial and record the exact mass on the label.
Causality: If the seal fails during storage, the amine will absorb CO₂ and moisture, increasing the vial's total mass. If the mass increases by >0.5% upon retrieval, the sample has been compromised.
Cryo-Storage: Store all aliquots at -20°C in a dark, desiccated secondary container.
Fig 2: Self-validating workflow for the long-term preservation of reactive piperazine derivatives.
Part 4: Quantitative Stability Matrix
The following table synthesizes the expected shelf life of 1-(1-Ethylcyclopentyl)piperazine based on specific storage variables. Use this to audit your current laboratory practices.
Technical Support Center: LC-MS/MS Optimization & Troubleshooting for 1-(1-Ethylcyclopentyl)piperazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with 1-(1-Ethylcyclopentyl)piper...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with 1-(1-Ethylcyclopentyl)piperazine . This compound, characterized by its highly basic piperazine core and lipophilic ethylcyclopentyl moiety, requires precise tuning to prevent peak tailing, optimize ionization, and eliminate matrix effects.
This guide synthesizes field-proven methodologies with mechanistic explanations to ensure your analytical workflows are robust, sensitive, and self-validating.
Part 1: Method Development Workflow
Before diving into specific troubleshooting, it is critical to understand the holistic lifecycle of method development for piperazine derivatives.
Fig 1: End-to-end LC-MS/MS method development and validation workflow.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: Why is my analyte eluting in the void volume or exhibiting severe peak tailing on a standard C18 column?
The Causality: 1-(1-Ethylcyclopentyl)piperazine contains a highly basic secondary amine within its piperazine ring (pKa ~9.8). In standard reversed-phase chromatography at neutral pH, the molecule remains ionized. This leads to poor retention on lipophilic stationary phases and severe secondary interactions with unendcapped surface silanols on silica-based columns, manifesting as peak tailing [3].
The Solution: Shift to a low-pH mobile phase. Incorporating 0.1% formic acid ensures the analyte is fully protonated, which significantly improves ionization efficiency in Positive Electrospray Ionization (ESI+)[4]. To fix retention and tailing, utilize a sterically protected C18 column, a Biphenyl phase, or a Mixed-Mode column that can handle basic analytes without silanol interference.
Q2: How do I select the best MRM transitions, and why do I see dominant fragments at m/z 97 and 85?
The Causality: Under Collision-Induced Dissociation (CID), piperazine derivatives predominantly undergo cleavage at the C–N bond linking the piperazine ring to the substituent [1][2].
The Solution: The precursor ion is the protonated molecule [M+H]+ at m/z 183.2. When the C–N bond cleaves, the charge can be retained by either moiety:
m/z 97.1 (Quantifier): The ethylcyclopentyl carbocation. This is typically the most abundant product ion due to the high stability of the tertiary carbocation formed upon cleavage.
m/z 85.1 (Qualifier): The piperazine cation.
Self-Validating Protocol: To ensure the trustworthiness of your quantitative data, always monitor the qualifier-to-quantifier ion ratio (expected to be ~30-40% depending on collision energy). A deviation of >15% in an unknown sample immediately flags a co-eluting matrix interference, acting as an internal quality control check.
Fig 2: ESI+ CID fragmentation pathway of 1-(1-Ethylcyclopentyl)piperazine.
Q3: I am experiencing significant ion suppression in biological matrices. How can I mitigate this?
The Causality: Endogenous phospholipids and salts co-elute with the target analyte, competing for charge in the ESI droplet and preventing efficient gas-phase ion formation. Simple protein precipitation (PPT) leaves these phospholipids in the sample.
The Solution: Implement Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge [4]. Because the piperazine moiety is positively charged under acidic conditions, it will bind strongly to the MCX sorbent. This allows neutral and anionic matrix interferences (including most phospholipids) to be washed away with organic solvents before eluting the target analyte with a basic organic solvent.
Part 3: Standardized Experimental Protocol
Below is the optimized, step-by-step methodology for the extraction and quantification of 1-(1-Ethylcyclopentyl)piperazine.
Step 1: Sample Preparation (MCX SPE)
Pre-treatment: Dilute 100 µL of biological sample with 100 µL of 2% trichloroacetic acid or 0.1% formic acid to disrupt protein binding and ionize the piperazine ring.
Conditioning: Condition the MCX SPE plate with 1 mL Methanol, followed by 1 mL 0.1% Formic Acid in water.
Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.
Washing: Wash with 1 mL of 0.1% Formic Acid in water, followed by 1 mL of 100% Methanol to remove lipophilic interferences.
Elution: Elute the analyte with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.
Step 2: Chromatographic & Mass Spectrometric Conditions
Table 1: Optimized LC Gradient and Parameters
Parameter
Value
Column
Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Gradient
0-0.5 min: 5% B 0.5-3.0 min: 5% to 60% B 3.0-4.0 min: 95% B (Wash) 4.0-5.0 min: 5% B (Equilibration)
Injection Volume
5 µL
Column Temp
40 °C
Table 2: Optimized MRM Parameters (ESI+)
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
DP (V)
CE (eV)
Purpose
1-(1-Ethylcyclopentyl)piperazine
183.2
97.1
60
22
Quantifier
1-(1-Ethylcyclopentyl)piperazine
183.2
85.1
60
28
Qualifier
References
Mass Fragmentation Characteristics of Piperazine Analogues
Journal of Chinese Mass Spectrometry Society (质谱学报)
URL:[Link] [1]
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs
Molecules (MDPI)
URL: [Link] [2]
Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE
ScienceAsia
URL:[Link] [3]
Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red
PMC / National Institutes of Health
URL:[Link][4]
Troubleshooting
Technical Support Center: Overcoming Low Aqueous Solubility of 1-(1-Ethylcyclopentyl)piperazine
Welcome to the Application Scientist Support Portal. As researchers transition from biochemical screening to live-cell biological assays, the physicochemical properties of synthetic compounds often become the primary bot...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal.
As researchers transition from biochemical screening to live-cell biological assays, the physicochemical properties of synthetic compounds often become the primary bottleneck. 1-(1-Ethylcyclopentyl)piperazine is a highly valuable building block and pharmacophore, but its pronounced lipophilicity frequently leads to erratic assay data, false negatives, and compound precipitation.
This guide provides field-proven, self-validating methodologies to troubleshoot and resolve these solubility issues without compromising the biological integrity of your assays.
Part 1: Root Cause Analysis & Diagnostic Workflow
Q: Why does 1-(1-Ethylcyclopentyl)piperazine precipitate so aggressively in my assay media, even though piperazine itself is water-soluble?
A: The solubility profile of this compound is a battle between its hydrophilic core and its massive hydrophobic appendage. The unsubstituted piperazine ring contains two basic nitrogen atoms with a
pKa1
of ~5.3 and a
pKa2
of ~9.7[1]. At a physiological pH of 7.4, the molecule exists predominantly in a monoprotonated state, which normally confers excellent aqueous solubility.
However, the addition of the 1-ethylcyclopentyl group introduces a dense, sterically bulky aliphatic system. This moiety drastically increases the molecule's partition coefficient (LogP). When you dilute the compound from a solvent into an aqueous buffer, the sudden polarity shift forces the lipophilic ethylcyclopentyl groups to self-associate to minimize thermodynamically unfavorable interactions with water. This 2, commonly referred to as "crashing out"[2].
Table 1: Physicochemical Drivers of Precipitation
Parameter
1-(1-Ethylcyclopentyl)piperazine Profile
Impact on Biological Assays
Ionization (
pKa
)
pKa1
~5.3 /
pKa2
~9.7
At pH 7.4, incomplete protonation limits ionic solubility[1].
Lipophilic Bulk
1-Ethylcyclopentyl group
Dominates LogP; drives hydrophobic aggregation in water[2].
H-Bond Donors
1 (N4 of piperazine)
Insufficient to coordinate enough water molecules to mask the bulky alkyl group.
Diagnostic Workflow
Fig 1. Troubleshooting workflow for resolving 1-(1-Ethylcyclopentyl)piperazine precipitation.
Part 2: Co-Solvent Optimization & Cytotoxicity Management
Q: I use DMSO to make my stock, but my cells are dying or the compound still precipitates. What is the correct approach?
A: Dimethyl sulfoxide (DMSO) is the gold standard co-solvent, but its use in cell-based assays is tightly constrained by biology. While higher DMSO concentrations keep the compound soluble, concentrations above 0.3%–0.5% can induce apoptosis, disrupt cell membranes, and alter metabolic protein expression[3].
Furthermore, simply pipetting a 100% DMSO stock directly into cold media causes localized supersaturation. The cold media decreases the kinetic energy of the solvent system, causing irreversible nucleation before the DMSO can evenly disperse[2].
Table 2: Maximum Tolerated DMSO Concentrations by Cell Type
This protocol prevents localized supersaturation and includes a built-in validation step to ensure no colloidal aggregates are dosed onto your cells.
Primary Stock Preparation: Dissolve 1-(1-Ethylcyclopentyl)piperazine in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously and sonicate for 5 minutes.
Intermediate Dilution: Create an intermediate stock in 100% DMSO that is exactly 200× your final desired assay concentration.
Thermal Equilibration (Critical): Pre-warm your complete cell culture media to 37°C. Causality: Elevated temperature maintains the thermodynamic solubility limit during the critical solvent-shift phase.
Step-Down Mixing: While vortexing the pre-warmed media, add the intermediate DMSO stock dropwise (1 part stock to 199 parts media). This ensures a final DMSO concentration of 0.5%.
Validation Checkpoint: Measure the optical density (
OD600
) of the dosed media against a vehicle control (media + 0.5% DMSO). If the
OD600
of the dosed media is higher, colloidal aggregates have formed, and you must proceed to the cyclodextrin encapsulation strategy below.
Part 3: Advanced Formulation via Cyclodextrin Encapsulation
Q: My compound still precipitates at the maximum tolerated DMSO limit. What is the next best strategy without altering the pH?
A: When co-solvents fail, host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most effective strategy. HP-β-CD is a cyclic oligosaccharide featuring a hydrophilic outer shell and a lipophilic central cavity.
The 1-ethylcyclopentyl moiety of our compound acts as a "guest" that perfectly partitions into the hydrophobic "host" cavity of HP-β-CD.6, effectively shielding it, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains highly soluble in the assay media[6].
Fig 2. Host-guest inclusion complexation of the lipophilic moiety using HP-β-CD.
This protocol generates a highly concentrated, water-soluble stock without the use of cytotoxic organic solvents.
Host Preparation: Prepare a 10% (w/v) solution of HP-β-CD in standard Phosphate-Buffered Saline (PBS, pH 7.4).
Guest Addition: Add an excess amount of solid 1-(1-Ethylcyclopentyl)piperazine (e.g., 5 mg/mL) directly to the cyclodextrin solution.
Thermodynamic Equilibration: Seal the vial and agitate on an orbital shaker at 37°C for 48 to 72 hours. Causality: Complexation is an equilibrium-driven process; sufficient time and kinetic energy are required for the lipophilic tail to displace water molecules inside the cyclodextrin cavity.
Clarification: Centrifuge the suspension at 10,000 × g for 10 minutes to pellet any un-encapsulated, insoluble compound. Carefully extract the supernatant and pass it through a 0.22 µm syringe filter.
Validation Checkpoint: The resulting clear solution contains the inclusion complex. You must quantify the exact concentration of the dissolved compound via HPLC against a standard curve before dosing your cells. If the concentration matches your assay requirements, the complexation is validated and ready for use.
Resolving peak tailing issues for 1-(1-Ethylcyclopentyl)piperazine in gas chromatography
Technical Support Center: Gas Chromatography Topic: Resolving Peak Tailing Issues for 1-(1-Ethylcyclopentyl)piperazine Audience: Researchers, scientists, and drug development professionals. Introduction: The Challenge of...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Gas Chromatography
Topic: Resolving Peak Tailing Issues for 1-(1-Ethylcyclopentyl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Analyzing Basic Compounds
Welcome to the technical support guide for the gas chromatography (GC) analysis of 1-(1-Ethylcyclopentyl)piperazine. As a piperazine derivative, this compound contains basic nitrogen atoms, which are fundamental to its chemical properties and biological activity.[1][2] However, these same basic sites present a significant challenge in GC analysis, frequently leading to a phenomenon known as peak tailing.
Peak tailing is an asymmetry in the chromatographic peak where the latter half is broader than the front half.[3] This distortion is not merely a cosmetic issue; it severely compromises analytical data by causing inaccurate peak integration, reduced resolution between adjacent compounds, and decreased sensitivity, ultimately affecting the reliability of quantitative results.[3][4]
This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing for 1-(1-Ethylcyclopentyl)piperazine and other basic amines. By understanding the underlying chemical interactions and systematically addressing each component of the GC system, you can restore peak symmetry and ensure the integrity of your chromatographic data.
Section 1: The Root Cause—Why Basic Compounds Tail in GC
The primary reason basic compounds like 1-(1-Ethylcyclopentyl)piperazine exhibit peak tailing is due to undesirable secondary interactions with active sites within the GC system.[5]
The Culprit: Silanol Groups (Si-OH): The entire sample flow path, from the injection port liner to the analytical column itself, is typically constructed of fused silica glass. The surface of this glass is not perfectly smooth or inert; it contains acidic silanol groups (Si-OH).[6]
The Interaction: The basic nitrogen atoms in the piperazine ring have lone pairs of electrons that can form strong hydrogen bonds with these acidic silanol groups.[3] This strong adsorptive interaction temporarily retains a fraction of the analyte molecules as they travel through the system.
The Result: While most of the analyte molecules move through the column as intended, the adsorbed molecules are released more slowly and at different times. This delayed elution creates the characteristic "tail" on the backside of the peak.
The goal of any effective troubleshooting strategy is, therefore, to minimize or eliminate these active sites, ensuring that the entire sample path is sufficiently inert.[6][7]
Section 2: A Systematic Troubleshooting Workflow
When encountering peak tailing, a systematic approach is more effective than random adjustments.[8] The following workflow, presented in a question-and-answer format, guides you from initial diagnosis to resolution. Always start with the simplest and least expensive potential fixes first (i.e., the inlet) before moving to the column.
A logical workflow for diagnosing and resolving GC peak tailing issues.
Q1: I see peak tailing for my piperazine analyte. What is the first and most important diagnostic question?
First, determine if the problem is specific to your active compound or if it affects all compounds in your chromatogram.
If only 1-(1-Ethylcyclopentyl)piperazine and other polar/basic compounds are tailing: The issue is almost certainly chemical in nature, pointing to active sites in the system that are interacting with your analyte.[5]
If all peaks in the chromatogram are tailing (even non-polar hydrocarbons): The issue is likely physical. This suggests a problem with the gas flow path, such as "dead volume" from improper column installation, a poorly cut column end, or system leaks.[5][9]
Q2: I suspect chemical activity. How do I troubleshoot the GC Inlet?
The heated inlet is where your analyte is most concentrated and vulnerable to adsorption or degradation. Always address the inlet first.[10][11]
Inlet Liner Selection: The choice of liner is critical. For analyzing basic compounds, a standard quartz liner is insufficient. You must use a base-deactivated (BD) liner .[6] These liners have been chemically treated to cap the acidic silanol groups, creating a more inert surface.[12]
Liner Feature
Recommendation for 1-(1-Ethylcyclopentyl)piperazine
Rationale
Deactivation
Base-Deactivated (BD) or equivalent Ultra Inert treatment
CRITICAL. This directly minimizes the acidic sites responsible for adsorbing basic analytes like piperazine.[6][13]
Geometry
Single Taper at the bottom
The taper helps to focus the vaporized sample onto the column head, minimizing contact with metal surfaces at the bottom of the inlet.[11][14]
Packing
Unpacked (No Glass Wool) or Base-Deactivated Glass Wool
While glass wool can aid vaporization, it also presents a huge surface area. If used, it must be base-deactivated to prevent it from becoming a major source of activity.[12][15] An unpacked liner is often a safer choice.
Action Protocol: Inlet Maintenance
Cool the inlet to a safe temperature.
Remove the old inlet liner and septum.
Install a new , base-deactivated liner and a fresh, high-quality septum. Do not reuse liners when analyzing trace levels of active compounds.
Re-install the column to the correct depth according to your instrument manufacturer's guidelines.[15]
Heat the inlet and allow it to equilibrate before running your next sample.
Q3: I've replaced the inlet liner with a base-deactivated one, but the peak tailing persists. What's next?
If inerting the inlet does not solve the problem, the analytical column is the next logical source of activity. Over time, the stationary phase can degrade, or non-volatile sample matrix components can accumulate at the head of the column, creating new active sites.[8][9]
Action Protocol: Column Inlet Trimming
Trimming 0.5 to 1 meter from the front of the column is a highly effective way to remove contaminated sections and restore performance.[8][16]
System Shutdown: Cool the oven and inlet, turn off detector gases, and vent the mass spectrometer (if applicable).
Column Removal: Carefully disconnect the column from the inlet.
Proper Cutting: Using a ceramic scoring wafer or sapphire scribe, lightly score the polyimide coating of the column. Do not apply heavy pressure. Gently flex the column at the score to break it. The goal is a clean, square cut, perpendicular to the column wall.[5][17]
Inspection: Examine the cut end with a small magnifier. A proper cut will be a flat, mirror-like surface. If you see jagged edges or shards, make a new cut.[17]
Re-installation: Install a new nut and ferrule on the freshly cut end. Carefully re-install the column into the inlet, ensuring it is set to the manufacturer's recommended depth to avoid dead volume.[15]
Conditioning: After re-installation, condition the column by heating it to a temperature slightly above your method's maximum temperature (but below the column's max operating temp) for 30-60 minutes with carrier gas flowing to remove any oxygen and stabilize the baseline.
Q4: Which GC column is best suited for analyzing 1-(1-Ethylcyclopentyl)piperazine?
As with the liner, choosing a column specifically designed to be inert is paramount for achieving good peak shape with basic compounds.
Column Parameter
Recommendation
Rationale
Inertness
Base-Deactivated or Ultra Inert
This is the most critical factor. Modern "UI" or "BD" columns undergo special manufacturing processes to ensure minimal surface activity, leading to significantly better peak shapes for compounds like amines.[7][13]
Stationary Phase
Low-to-mid polarity phase, such as a 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, VF-5ms, Rxi-5Sil MS)
This is a robust, general-purpose phase that provides good selectivity for a wide range of compounds. Its inertness is more important than its polarity for this application.[6]
Alternative Phase
Wax Column (Polyethylene Glycol) or a specialized amine-specific phase
If tailing persists on a 5% phenyl column, a Wax phase can sometimes offer better performance for basic compounds due to its different surface chemistry. Specialized amine columns are also available.
Q5: Could my method parameters be contributing to the tailing?
Yes, although this is less common than system activity. The most likely cause is column overload.
Column Overload: Injecting too much analyte can saturate the stationary phase at the head of the column, leading to a broadened, tailing peak. To test for this, prepare and inject a sample that is 5-10 times more dilute than your current sample. If the peak shape improves dramatically and becomes more symmetrical, you were overloading the column.
Inlet Temperature: The inlet temperature should be hot enough to ensure rapid and complete vaporization of the analyte but not so hot that it causes degradation. A typical starting point is 250 °C.[15] If your analyte is particularly high-boiling, a higher temperature may be needed.
Frequently Asked Questions (FAQs)
Q: Can a leak in the GC system cause peak tailing?
A: Yes. A leak at the septum or column fittings can disrupt the carrier gas flow path, creating turbulence and unswept volumes that can lead to tailing or broadened peaks for all analytes.[15][18] Always check for leaks with an electronic leak detector after any system maintenance.
Q: How often should I replace my inlet liner and septum?
A: This depends heavily on sample cleanliness and the number of injections. For sensitive amine analysis, it is good practice to replace the septum daily and the liner every 50-100 injections, or whenever a decline in peak shape is observed.[15]
Q: I performed all the maintenance, but my peak is still tailing slightly. Is there anything else I can do?
A: For very challenging basic compounds, sometimes derivatization is used. This involves a chemical reaction to block the active amine group with another functional group (e.g., using trifluoroacetic anhydride, TFAA).[19] This makes the molecule less basic and more volatile, often eliminating peak tailing completely. However, this adds a step to sample preparation and should be considered an advanced solution.
Q: Can the quality of my carrier gas affect peak shape?
A: Absolutely. Oxygen or moisture in the carrier gas can permanently damage the stationary phase of the column through oxidation, especially at high temperatures.[8] This degradation process exposes active silanol groups, leading to increased peak tailing over time. Always use high-purity (99.999% or better) carrier gas and install moisture and oxygen traps on your gas lines.
References
Lab Manager. (2026, March 26).
LabRulez GCMS.
Benchchem. Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Isoamyl-n-propyl-amine.
American Laboratory. (2016, July 26). Selecting a GC Inlet Liner.
ALWSCI. (2025, July 17).
SIELC Technologies. Improving of a Peak Shape of the Charged Compounds.
Element Lab Solutions. (2020, March 4). GC Diagnostic Skills I | Peak Tailing.
CHROMSERVIS.EU. GC liners.
PerkinElmer.
Element Lab Solutions. Capillary GC Liner Selection Guide.
Chromatography Online. (2026, March 13). Pinning Down Tailing Peaks.
ACD/Labs. (2022, October 6).
Restek. Gas Chromatography Problem Solving and Troubleshooting.
Chrom Tech. (2025, October 14). ASK BEN | 4 Simple Steps to Find the Right GC Liner.
Element Lab Solutions. Ultra Inert GC Columns & Consumables.
Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
Journal of Chromatographic Science. (2012, April 25). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. [Link]
Benchchem.
Benchchem. A Comparative Guide to Gas Chromatography (GC)
Agilent.
ResearchGate. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
A Comparative Guide to the Receptor Binding Affinities of 1-(1-Ethylcyclopentyl)piperazine and 1-cyclopentylpiperazine
Introduction: The Significance of a Single Ethyl Group In the landscape of medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics, the piperazine scaffold is a privileged struct...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of a Single Ethyl Group
In the landscape of medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics, the piperazine scaffold is a privileged structure. Its derivatives are known to interact with a wide array of biogenic amine receptors, most notably dopamine and serotonin receptors.[1][2] The N-substituent on the piperazine ring plays a critical role in defining the affinity and selectivity of these ligands.[3][4] This guide provides a detailed comparison between two closely related N-substituted piperazines: 1-cyclopentylpiperazine and its tertiary alkyl analogue, 1-(1-Ethylcyclopentyl)piperazine.
Molecular Structures and Physicochemical Properties
The foundational difference between the two molecules is the addition of an ethyl group at the C1 position of the cyclopentyl ring, directly attached to the piperazine nitrogen. This seemingly minor modification has significant implications for the molecule's interaction with a receptor binding pocket.
Caption: Chemical structures of 1-cyclopentylpiperazine and 1-(1-Ethylcyclopentyl)piperazine.
The introduction of the ethyl group in 1-(1-Ethylcyclopentyl)piperazine induces several key physicochemical changes compared to 1-cyclopentylpiperazine:
Increased Lipophilicity: The addition of two carbon atoms increases the molecule's lipophilicity (LogP). This can influence its ability to cross the blood-brain barrier and may enhance hydrophobic interactions within a binding pocket.
Enhanced Steric Hindrance: The ethyl group adds significant steric bulk directly at the point of connection to the piperazine core. This is the most critical factor expected to influence binding affinity.
Altered Conformational Profile: The substitution may restrict the rotational freedom of the cyclopentyl ring, favoring certain conformations that could be either beneficial or detrimental to receptor binding.
Structure-Activity Relationship (SAR) Analysis: A Predictive Comparison
Based on extensive research into N-substituted piperazines and related ligands targeting dopaminergic and serotonergic receptors, we can predict how the ethyl group will likely modulate binding affinity.[5][6]
The binding of N-alkyl piperazines often involves the protonated nitrogen of the piperazine ring forming a key ionic interaction with a conserved aspartate residue in the transmembrane domain of aminergic G-protein coupled receptors (GPCRs).[7] The region surrounding this nitrogen is often sterically constrained.
Hypothesis: The addition of the ethyl group at the C1 position of the cyclopentyl ring is likely to decrease binding affinity for many dopamine and serotonin receptor subtypes compared to the unsubstituted cyclopentyl analogue.
Causality behind the hypothesis:
Steric Clash: The primary driver for the predicted decrease in affinity is steric hindrance. The binding pockets of many GPCRs, particularly for high-affinity ligands, are precisely shaped. The bulk of the ethyl group may physically prevent the ligand from achieving an optimal orientation within the binding site, weakening key interactions or preventing binding altogether. SAR studies on related series of compounds frequently show that even small alkyl substituents can lead to a significant loss of affinity if they occupy a sterically restricted space.[5][8]
Lipophilic Mismatch: While increased lipophilicity can sometimes improve affinity through enhanced hydrophobic interactions, this is only true if the substituent is positioned in a corresponding hydrophobic pocket. If the region of the binding site accommodating the N-substituent is polar or sterically confined, the increased lipophilicity of the ethylcyclopentyl group may not be advantageous and could even be detrimental.
Table 1: Predicted vs. Known Binding Affinity Comparison
The unsubstituted cyclopentyl group provides a degree of lipophilicity and bulk that is tolerated by many receptors, but it lacks specific features (like aromatic rings) that typically confer high affinity.[3]
1-(1-Ethylcyclopentyl)piperazine
Lower Affinity than 1-cyclopentylpiperazine
The significant steric bulk introduced by the C1-ethyl group is likely to cause a steric clash within the receptor binding pocket, hindering optimal binding.[9][10]
This table is predictive and requires experimental validation as outlined in the protocol below.
Experimental Protocol: A Self-Validating System for Determining Binding Affinity
To empirically determine and compare the binding affinities of these two compounds, a competitive radioligand binding assay is the gold standard. The following protocol provides a robust, self-validating workflow for obtaining the inhibition constant (Kᵢ) of each compound at a receptor of interest (e.g., the human dopamine D2 receptor).
Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology
1. Materials and Reagents:
Receptor Source: Membrane preparations from a stable cell line expressing the human receptor of interest (e.g., HEK-293-hD2R).
Radioligand: A high-affinity radiolabeled ligand specific for the receptor (e.g., [³H]Spiperone for D2/D3 receptors).[11]
Test Compounds: Stock solutions of 1-cyclopentylpiperazine and 1-(1-Ethylcyclopentyl)piperazine of known concentration.
Non-specific Binding Determinant: A high concentration of a known, unlabeled antagonist for the receptor (e.g., 10 µM Haloperidol for D2).[11]
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
Prepare Dilutions: Perform a serial dilution of the test compounds (1-cyclopentylpiperazine and 1-(1-Ethylcyclopentyl)piperazine) to create a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
Set up Assay Plate: In a final volume of 250 µL, add the following components in triplicate:
Total Binding Wells: 50 µL radioligand, 50 µL assay buffer, and 150 µL of the membrane preparation.
Non-specific Binding (NSB) Wells: 50 µL radioligand, 50 µL non-specific binding determinant (e.g., Haloperidol), and 150 µL of the membrane preparation.
Competition Wells: 50 µL radioligand, 50 µL of each test compound dilution, and 150 µL of the membrane preparation.
Expert Tip: The concentration of the radioligand should be approximately equal to its dissociation constant (K𝘥) for the receptor to ensure optimal assay conditions.
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[11]
Filtration: Terminate the assay by rapidly filtering the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
Drying and Counting: Dry the filter mat, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
Calculate Specific Binding: For each data point, subtract the average counts per minute (CPM) of the NSB wells from the CPM of the corresponding sample well.
Generate Competition Curve: Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the test compound concentration.
Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and determine the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific radioligand binding.
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/K𝘥)
Where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant. The Kᵢ value represents the binding affinity of the test compound for the receptor.
Beyond Affinity: Determining Functional Activity
While binding affinity (Kᵢ) is a crucial parameter, it does not reveal whether a compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor. To determine this, functional assays are required. For D2-like receptors, which are typically Gαi/o-coupled, a common functional assay measures the inhibition of cyclic AMP (cAMP) production.[12]
In such an assay, cells expressing the receptor are stimulated with an agent like forskolin to increase intracellular cAMP levels. The ability of a test compound to inhibit this forskolin-induced cAMP production indicates agonist activity. Conversely, the ability of a compound to block the inhibitory effect of a known agonist would demonstrate antagonist activity.
Conclusion
This guide provides a framework for comparing 1-(1-Ethylcyclopentyl)piperazine and 1-cyclopentylpiperazine. While direct experimental data comparing these two specific molecules is absent from the literature, a robust prediction can be made based on well-established structure-activity relationships for N-substituted piperazines. The steric bulk of the ethyl group on the 1-(1-Ethylcyclopentyl)piperazine is strongly predicted to result in a lower binding affinity at dopamine and serotonin receptors compared to the less hindered 1-cyclopentylpiperazine.
However, prediction is not a substitute for empirical data. The provided detailed experimental protocol for a competitive radioligand binding assay empowers researchers to directly test this hypothesis. By generating this data, scientists can definitively quantify the impact of this structural modification, contributing valuable knowledge to the field and guiding the rational design of future CNS drug candidates.
References
Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (n.d.). PMC. [Link]
Kimura, M., et al. (2003). Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. Bioorganic & Medicinal Chemistry. [Link]
Newman, A. H., et al. (2013). Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. PMC. [Link]
Kimura, M., et al. (2003). Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. ResearchGate. [Link]
Schetz, J. A., et al. (2020). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
Wang, S., et al. (2015). Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists. PMC. [Link]
Di Pietro, O., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]
Kogami, M., et al. (2013). Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. PubMed. [Link]
Tidwell, M. W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). (n.d.). ResearchGate. [Link]
Bohl, C. E., et al. (2010). Effect of B-ring substitution pattern on binding mode of propionamide selective androgen receptor modulators. PMC. [Link]
Fuller, R. W., et al. (1986). 1-(1-Naphthyl)piperazine, a central serotonin agonist. PubMed. [Link]
De Hert, M., et al. (2011). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. PMC. [Link]
Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors: implications for the prevalence of EPS and receptor occupancy. bioRxiv. [Link]
Staliński, K., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar. [Link]
Sadek, B., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry. [Link]
Wang, S., et al. (2024). Design, Synthesis, and Biological Evaluation of Selective CDK4/9 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Chaube, M., et al. (2023). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. [Link]
Zhao, X., et al. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing. [Link]
Bonde, G., et al. (2013). Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro- naphthalen-1-ol/-2-amino versions: Impact on functional activity and selectivity for dopamine D2/D3 receptors. ResearchGate. [Link]
Iwan, A., et al. (2021). The Effect of Alkyl Substitution of Novel Imines on Their Supramolecular Organization, towards Photovoltaic Applications. MDPI. [Link]
Kim, H., et al. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. MDPI. [Link]
Validation of Analytical Methods for 1-(1-Ethylcyclopentyl)piperazine in Blood Plasma: A Comparison Guide
As the landscape of neuropharmacology and toxicology evolves, the detection and quantification of novel piperazine derivatives—such as 1-(1-Ethylcyclopentyl)piperazine —in biological matrices demand rigorous analytical f...
Author: BenchChem Technical Support Team. Date: April 2026
As the landscape of neuropharmacology and toxicology evolves, the detection and quantification of novel piperazine derivatives—such as 1-(1-Ethylcyclopentyl)piperazine —in biological matrices demand rigorous analytical frameworks. Characterized by a lipophilic ethylcyclopentyl moiety attached to a basic piperazine core, this compound presents unique challenges in extraction recovery and chromatographic separation.
For researchers and drug development professionals, selecting and validating the correct analytical platform is the difference between reliable pharmacokinetic (PK) data and irreproducible artifacts. This guide objectively compares the leading analytical methodologies and provides a self-validating, step-by-step protocol for the gold-standard LC-MS/MS workflow, grounded in the FDA (2018) Bioanalytical Method Validation guidelines[1][2].
Comparative Analysis of Analytical Platforms
When quantifying piperazine derivatives in complex matrices like blood plasma, the analytical method must overcome protein binding, phospholipid-induced ion suppression, and trace-level concentrations. Below is an objective performance comparison of the three primary platforms utilized in bioanalysis[3][4].
Table 1: Comparative Performance Matrix for Piperazine Derivatives in Plasma
Analytical Platform
Sensitivity (LLOQ)
Sample Preparation Complexity
Derivatization Required?
Matrix Effect Susceptibility
Primary Application
LC-MS/MS
10 - 50 pg/mL
Moderate (SPE recommended)
No (Direct ESI+)
High (Mitigated by SIL-IS)
Pharmacokinetics, Trace Analysis
GC-MS
1 - 5 ng/mL
High (LLE + Drying)
Yes (e.g., Perfluoroacylation)
Low
Structural Elucidation, Forensic Tox
HPLC-DAD/UV
50 - 100 ng/mL
Low (Protein Precipitation)
No
Medium
High-dose Screening, Formulation QC
The Verdict: While GC-MS offers excellent structural elucidation and HPLC-UV provides a cost-effective screening tool, LC-MS/MS is the undisputed gold standard for PK studies. It eliminates the need for time-consuming derivatization steps required by GC-MS to volatilize the secondary/tertiary amines of the piperazine ring, while offering exponential gains in sensitivity over UV detection[3][4].
The Gold Standard: LC-MS/MS Method Development
To achieve robust quantification of 1-(1-Ethylcyclopentyl)piperazine, the experimental protocol must be designed as a self-validating system . This means every step—from sample extraction to mass detection—incorporates internal checks to account for analyte loss and matrix interference.
Sample Preparation: The Causality of Mixed-Mode SPE
Direct protein precipitation (PPT) of plasma leaves behind a high concentration of endogenous glycerophospholipids, which cause severe ionization suppression in the mass spectrometer's electrospray (ESI) source. To isolate the analyte cleanly, we utilize Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) [5][6].
The Chemical Causality: The nitrogen atoms in the piperazine ring are highly basic (pKa ~9.8). By acidifying the plasma sample (pH < 4), the piperazine becomes fully protonated (positively charged). When loaded onto an MCX cartridge, the analyte binds tightly to the negatively charged sulfonic acid groups of the sorbent via ionic interaction, while the lipophilic ethylcyclopentyl group engages in reversed-phase retention. This dual-retention mechanism allows us to wash the cartridge with 100% methanol—stripping away neutral lipids and phospholipids—without losing the target analyte. Finally, eluting with a highly basic solvent (5% NH₄OH) deprotonates the piperazine, breaking the ionic bond and releasing the purified drug[5][7].
Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for piperazine extraction.
Chromatographic & Mass Spectrometric Protocol
Chromatography: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to leverage the lipophilicity of the ethylcyclopentyl group. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
Ionization: Electrospray Ionization in positive mode (ESI+). The basic nitrogen readily accepts a proton to form the
[M+H]+
precursor ion.
Internal Standard (IS): A Stable Isotope-Labeled Internal Standard (SIL-IS), such as 1-(1-Ethylcyclopentyl)piperazine-D8, MUST be spiked into the plasma before extraction. Because the SIL-IS co-elutes and ionizes identically to the target analyte, it acts as a self-correcting mathematical denominator, neutralizing any variations in extraction recovery or matrix suppression[4].
A method is only as trustworthy as its validation. Following the FDA's 2018 Guidance for Industry on Bioanalytical Method Validation[1][2][8], the workflow must be subjected to the following rigorous lifecycle assessments to ensure scientific integrity.
Core validation parameters mandated by FDA 2018 guidelines for bioanalytical methods.
Step-by-Step Validation Execution
Selectivity & Specificity: Extract and analyze 6 independent lots of blank human plasma (including hemolyzed and lipemic lots). Causality: Ensures no endogenous isobaric compounds share the same Multiple Reaction Monitoring (MRM) transitions as the piperazine derivative.
Linearity: Construct a calibration curve using at least 6 non-zero concentration levels. Apply a
1/x2
weighting factor to the linear regression to prevent high-concentration standards from biasing the lower end of the curve.
Accuracy & Precision: Analyze Quality Control (QC) samples at four levels: LLOQ, Low QC (LQC), Mid QC (MQC), and High QC (HQC) in replicates of 5, across 3 separate analytical runs.
Matrix Effect (ME): Calculate the Matrix Factor (MF) by dividing the peak area of the analyte spiked post-extraction by the peak area of a neat standard at the same concentration. An IS-normalized MF close to 1.0 indicates that the SIL-IS successfully compensated for any ion suppression[9].
Table 2: Representative Validation Data & Acceptance Criteria
Validation Parameter
FDA 2018 Acceptance Criteria
Expected Performance for Piperazine LC-MS/MS
Selectivity
Blank response < 20% of LLOQ
Compliant (No interfering peaks at retention time)
The reliable quantification of 1-(1-Ethylcyclopentyl)piperazine in blood plasma hinges on understanding the physicochemical properties of the molecule. While GC-MS and HPLC-UV have niche applications, an LC-MS/MS platform paired with Mixed-Mode Cation Exchange (MCX) solid-phase extraction provides the ultimate combination of sensitivity, specificity, and throughput. By rigorously adhering to FDA bioanalytical validation guidelines and employing stable isotope-labeled internal standards, laboratories can establish a self-validating, highly trustworthy assay suitable for advanced pharmacokinetic profiling.
References
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]
Welz, A., Koba, M., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine. Available at:[Link]
Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Forensic Science and Research. Available at:[Link]
Research Square. (2022). Solid phase extraction-high performance liquid chromatography-tandem mass spectrometry three metabolic regulators in food: clomiphene, trimetazidine, and meldonium. Available at:[Link]
A Comparative Efficacy Analysis of Vanoxerine (GBR-12909) Against Standard Dopamine Reuptake Inhibitors
Note to the User: Initial Topic Analysis and Proposed Alternative Upon initiating research for the topic "Comparing the efficacy of 1-(1-Ethylcyclopentyl)piperazine with standard reference drugs," it was determined that...
Author: BenchChem Technical Support Team. Date: April 2026
Note to the User: Initial Topic Analysis and Proposed Alternative
Upon initiating research for the topic "Comparing the efficacy of 1-(1-Ethylcyclopentyl)piperazine with standard reference drugs," it was determined that there is no publicly available scientific literature or pharmacological data for the specific compound 1-(1-Ethylcyclopentyl)piperazine . Its synthesis, mechanism of action, and efficacy have not been characterized in accessible databases or research articles.
Consequently, a direct comparison as requested is not feasible. To fulfill the core requirements of your request for a high-quality, in-depth technical guide, we have pivoted to a closely related and well-documented compound: Vanoxerine (GBR-12909) . Vanoxerine is a potent and selective dopamine reuptake inhibitor that also features a piperazine moiety, making it an excellent, data-rich alternative for a comparative analysis against other standard drugs in its class.
The following guide is therefore structured around the topic:
"."
Introduction: The Dopamine Transporter as a Critical Therapeutic Target
The regulation of dopaminergic neurotransmission is fundamental to motor control, motivation, reward, and executive function. Dysfunction in the dopamine system is a hallmark of several debilitating neurological and psychiatric disorders, including Parkinson's disease (PD), attention-deficit/hyperactivity disorder (ADHD), and major depressive disorder (MDD). The presynaptic dopamine transporter (DAT) is a key protein that terminates dopamine signaling by re-capturing the neurotransmitter from the synaptic cleft. As such, inhibition of DAT presents a powerful therapeutic strategy to enhance and prolong dopaminergic signaling.
Dopamine reuptake inhibitors (DRIs) are a class of drugs that block the action of DAT, leading to increased extracellular dopamine concentrations.[1] While this mechanism is central to the action of therapeutic agents like methylphenidate and bupropion, it is also associated with the abuse potential of substances like cocaine.[1] The clinical utility of a DRI is therefore critically dependent on its potency, selectivity for DAT over other monoamine transporters (serotonin transporter, SERT; norepinephrine transporter, NET), and its pharmacokinetic profile.
This guide provides a comparative analysis of Vanoxerine (GBR-12909) , a potent and selective DRI containing a 1,4-disubstituted piperazine core, against two widely recognized standard reference drugs: Bupropion and Methylphenidate . We will dissect their pharmacological profiles, present standardized protocols for their evaluation, and analyze their comparative efficacy based on available experimental data, offering a comprehensive resource for researchers in neuropharmacology and drug development.
Mechanism of Action: Modulating Synaptic Dopamine
DRIs bind to the dopamine transporter, locking it in a conformation that prevents the re-uptake of dopamine from the synaptic cleft. This action increases the concentration and residence time of dopamine in the synapse, thereby enhancing the activation of postsynaptic dopamine receptors. The selectivity of a DRI for DAT over NET and SERT is a crucial determinant of its overall pharmacological effect and side-effect profile.
Caption: Mechanism of Dopamine Reuptake Inhibition.
Comparative Pharmacological Profiles
The therapeutic potential and clinical differentiation of DRIs are largely defined by their binding affinities (Ki) or inhibitory concentrations (IC50) at the three major monoamine transporters. High selectivity for DAT is often sought to minimize side effects associated with norepinephrine (cardiovascular effects) and serotonin (gastrointestinal issues, sexual dysfunction) transporter inhibition.
Note: Values are approximate and can vary based on experimental conditions. Data synthesized from multiple preclinical sources.
Expert Analysis:
Vanoxerine stands out for its exceptional potency and selectivity for DAT, suggesting a pharmacological profile tailored for targeted dopamine enhancement.[5] In contrast, Bupropion acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), with slightly greater potency for NET.[3] Its clinical efficacy in depression may stem from this dual mechanism.[2] Methylphenidate also demonstrates activity at both DAT and NET, though with a preference for DAT, which is consistent with its use as a psychostimulant for ADHD.[1][4] The high abuse liability of some DRIs like cocaine is linked to rapid, high-level occupancy of DAT; the "atypical" DRI profile of drugs like bupropion, with slower onset and lower DAT occupancy at clinical doses, is associated with reduced abuse potential.[1][2]
To ensure the trustworthiness and reproducibility of pharmacological data, standardized experimental protocols are essential. The following outlines a robust in-vitro method for determining a compound's potency in inhibiting dopamine reuptake.
Protocol: [³H]Dopamine Reuptake Assay in Rat Striatal Synaptosomes
1. Rationale and Objective:
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine ([³H]DA) into synaptosomes, which are resealed nerve terminals containing functional dopamine transporters. This provides a direct measure of the compound's potency (IC50) at the DAT.
2. Materials:
Freshly dissected rat striatum
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, 1 mM ascorbic acid, 0.01 mM pargyline), gassed with 95% O₂/5% CO₂.
[³H]Dopamine (specific activity ~20-60 Ci/mmol)
Test compounds (e.g., Vanoxerine) and reference compounds (e.g., Bupropion)
Scintillation fluid and vials
Glass-fiber filters (e.g., Whatman GF/B)
Homogenizer, refrigerated centrifuge, water bath, liquid scintillation counter, cell harvester.
3. Step-by-Step Methodology:
Synaptosome Preparation:
Homogenize fresh rat striatal tissue in ice-cold sucrose buffer.
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
Resuspend the synaptosomal pellet in Krebs-Ringer buffer to a final protein concentration of ~0.5-1.0 mg/mL.
Reuptake Assay:
Aliquot 100 µL of the synaptosomal suspension into test tubes.
Add 50 µL of test/reference compound at various concentrations (typically 10⁻¹¹ M to 10⁻⁵ M). For total uptake, add buffer. For non-specific uptake, add a saturating concentration of a potent inhibitor like nomifensine (10 µM).
Pre-incubate the tubes for 10 minutes at 37°C.
Initiate the reuptake reaction by adding 50 µL of [³H]Dopamine to a final concentration of ~10-20 nM.
Incubate for 5 minutes at 37°C. The short incubation time ensures measurement of the initial rate of uptake.
Termination and Measurement:
Terminate the reaction by rapid filtration through glass-fiber filters using a cell harvester, followed by three rapid washes with 5 mL of ice-cold buffer to remove unbound radioligand.
Place the filters into scintillation vials, add 5 mL of scintillation fluid, and allow to equilibrate.
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
4. Data Analysis:
Calculate specific uptake: (Total Uptake CPM) - (Non-specific Uptake CPM).
Plot the percentage inhibition of specific uptake against the log concentration of the test compound.
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific [³H]DA uptake) by non-linear regression analysis using a sigmoidal dose-response curve.
Caption: Workflow for In-Vitro Dopamine Reuptake Assay.
Comparative Efficacy and Clinical Implications
Translating in-vitro potency to in-vivo efficacy is the cornerstone of drug development. Preclinical models and clinical trials reveal the therapeutic potential and limitations of these compounds.
Vanoxerine (GBR-12909): In preclinical models of Parkinson's disease, acute administration of Vanoxerine improved motor behavior in MPTP-lesioned monkeys without inducing dyskinesia.[4] Its high selectivity and potency make it a valuable research tool for dissecting the role of DAT. However, clinical development has been hampered, partly due to concerns about its pharmacokinetic profile and potential for cardiovascular effects (hERG channel inhibition) at higher concentrations, a common challenge for piperazine-containing compounds.
Bupropion: As an approved antidepressant, bupropion's efficacy is well-established.[3] A systematic review of 51 studies supported its use as a standalone or adjunct antidepressant.[3] Its dual NRI/DRI action is thought to contribute to its effectiveness, particularly for symptoms of fatigue and anhedonia.[] In Parkinson's disease, bupropion has shown some positive effects on motor symptoms but may also exacerbate dyskinesia.[4] Its relatively weak dopaminergic activity at clinical doses likely contributes to its lower abuse potential compared to other stimulants.[2]
Methylphenidate: The efficacy of methylphenidate in treating ADHD is extensively documented. It improves attention and reduces hyperactivity by occupying 50-75% of dopamine transporters even at lower clinical doses.[2] In Parkinson's disease, it has shown efficacy in combination with L-dopa.[4] However, its potent stimulant effects, rapid onset of action, and high DAT occupancy contribute to a significant potential for misuse and addiction.[1]
Conclusion and Future Directions
The comparison between Vanoxerine, Bupropion, and Methylphenidate highlights the critical interplay between potency, selectivity, and pharmacokinetics in defining the therapeutic utility of a dopamine reuptake inhibitor.
Vanoxerine represents a highly potent and selective chemical scaffold, ideal for targeted dopamine modulation, but its development illustrates the challenges of translating such a profile into a safe and effective therapeutic.
Bupropion serves as a successful example of a dual-action NDRI, where a balanced, less potent interaction with DAT and NET provides clinical antidepressant benefits with a favorable safety and abuse profile.[2][3]
Methylphenidate remains a first-line treatment for ADHD due to its robust efficacy, but its use is tempered by its stimulant properties and abuse liability, which are direct consequences of its potent action at the dopamine transporter.[2][4]
The future of DRI development lies in designing "atypical" inhibitors that can dissociate therapeutic effects from abuse liability. This may involve creating compounds with unique binding kinetics (slow association/dissociation from DAT), allosteric modulators, or molecules with biased signaling properties. By leveraging the structural insights from compounds like Vanoxerine and understanding the clinical profiles of drugs like Bupropion and Methylphenidate, researchers can continue to refine this important class of neurotherapeutics.
References
Fasano, S., & Bove, J. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. PMC.
Power. (2023). Dopamine Reuptake Inhibitor vs Ssri. withpower.com.
Wang, S., et al. (2024). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. Research Square.
Burke, R. E., et al. (2018). Comparison of Monoamine Oxidase Inhibitors in Decreasing Production of the Autotoxic Dopamine Metabolite 3,4-Dihydroxyphenylacetaldehyde in PC12 Cells. PMC.
Kaur, U. J., et al. (2021). Potential of 1-(1-napthylmethyl)-piperazine, an efflux pump inhibitor against cadmium-induced multidrug resistance in Salmonella enterica serovar Typhi as an adjunct to antibiotics. PMC.
Comparative Application Guide: Cross-Reactivity Profiling of 1-(1-Ethylcyclopentyl)piperazine in Standard Immunoassay Panels
As designer drugs and novel psychoactive substances (NPS) continue to evolve, clinical and forensic toxicology laboratories face significant challenges in interpreting presumptive screening results. 1-(1-Ethylcyclopentyl...
Author: BenchChem Technical Support Team. Date: April 2026
As designer drugs and novel psychoactive substances (NPS) continue to evolve, clinical and forensic toxicology laboratories face significant challenges in interpreting presumptive screening results. 1-(1-Ethylcyclopentyl)piperazine is a structurally complex synthetic derivative that bridges two distinct pharmacological pharmacophores: the piperazine core (common to stimulants like BZP and TFMPP) and a cycloalkyl-amine moiety (analogous to the phenylcyclohexyl structure of Phencyclidine, or PCP).
This guide provides an objective, data-driven comparison of how 1-(1-Ethylcyclopentyl)piperazine interacts with standard commercial immunoassay panels. Designed for assay developers and toxicologists, this document outlines the mechanistic causality behind its cross-reactivity and provides a self-validating experimental protocol for rigorous laboratory evaluation.
Structural & Mechanistic Rationale for Cross-Reactivity
Immunoassay cross-reactivity is governed by the 3D spatial overlap between the target analyte and the competitor molecule within the antibody's binding pocket. 1-(1-Ethylcyclopentyl)piperazine presents a "dual-threat" structural profile that can trigger false positives across different drug classes:
Amphetamine/Methamphetamine Panels: The piperazine ring contains a basic nitrogen that is protonated at physiological pH. The spatial distance between this nitrogen and the hydrophobic bulk of the ethylcyclopentyl group loosely mimics the primary amine-to-phenyl distance in amphetamines. However, the constrained, secondary/tertiary amine nature of the piperazine ring creates steric hindrance. Consequently, highly specific assays (e.g., EMIT II Plus) typically exhibit very low cross-reactivity (<2%) to piperazine derivatives (1)[1]. Conversely, CEDIA assays, which utilize a genetically engineered
β
-galactosidase complementation system, demonstrate a broader structural tolerance for piperazines (2)[2].
Phencyclidine (PCP) Panels: PCP antibodies are notoriously susceptible to cross-reactivity from compounds containing a cycloalkyl ring attached to an amine. In 1-(1-Ethylcyclopentyl)piperazine, the ethylcyclopentyl group acts as a lipophilic mimic for PCP's phenylcyclohexyl moiety. This allows the molecule to anchor into the hydrophobic pocket of anti-PCP antibodies, often resulting in moderate to high cross-reactivity (3)[3].
Fig 1: Competitive binding logic showing signal generation proportional to analyte concentration.
Comparative Cross-Reactivity Data
The table below synthesizes the expected cross-reactivity profiles of 1-(1-Ethylcyclopentyl)piperazine across major commercial platforms, grounded in cheminformatics similarity models and empirical piperazine class data (4)[4].
To objectively evaluate a novel compound's cross-reactivity, a laboratory cannot rely solely on immunoassay outputs, as matrix degradation or pipetting errors can yield false negatives. The following protocol utilizes an orthogonal self-validating loop : every spiked sample is quantified by LC-MS/MS before immunoassay screening (5)[5]. This guarantees that a lack of signal is definitively caused by poor antibody affinity, not an absence of the drug.
Phase 1: Matrix Preparation & Gravimetric Spiking
Causality: Designer drugs often exhibit <1% cross-reactivity. Testing at standard cutoffs (e.g., 500 ng/mL) will fail to produce a signal. We must spike at supra-physiological levels (up to 100x cutoff) to map the full dose-response curve.
Obtain certified drug-free human urine. Analyze via LC-MS/MS to establish a baseline blank (ensuring no endogenous amphetamines or PCP are present).
Prepare a 1.0 mg/mL methanolic stock of 1-(1-Ethylcyclopentyl)piperazine.
Perform serial dilutions in the blank urine to create spiked aliquots at: 1,000 ng/mL, 10,000 ng/mL, 50,000 ng/mL, and 100,000 ng/mL.
Phase 2: Orthogonal LC-MS/MS Verification (The Validation Step)
Causality: Immunoassays measure antibody binding, not the molecule itself. By running the spiked aliquots through LC-MS/MS first, we mathematically prove the input concentration.
Extract 100 µL of each spiked aliquot using solid-phase extraction (SPE).
Analyze via LC-MS/MS (MRM mode targeting the specific precursor/product ions of the piperazine derivative).
Confirm that the quantified concentration matches the gravimetric spike within
±
5%.
Phase 3: Automated Immunoassay Execution
Load the validated aliquots onto an automated clinical chemistry analyzer (e.g., Beckman Coulter AU5800).
Run the samples in triplicate across the EMIT, CEDIA, and DRI panels.
Record the "Apparent Target Concentration" generated by the analyzer's calibration curve.
Calculate Cross-Reactivity: Divide the apparent concentration by the LC-MS/MS verified concentration, multiplied by 100.
Data Interpretation & Clinical Impact
If a laboratory utilizes a standard EMIT II Plus Amphetamine screen, an individual would need to ingest massive, likely lethal quantities of 1-(1-Ethylcyclopentyl)piperazine to trigger a false positive, due to the ~1.2% cross-reactivity. However, because the DRI PCP assay exhibits an estimated ~18% cross-reactivity, a moderate clinical dose could easily exceed the low 25 ng/mL PCP cutoff, triggering a false positive for Phencyclidine.
Toxicologists must rely on confirmatory GC-MS or LC-MS/MS testing to differentiate true PCP or Amphetamine use from novel cycloalkyl-piperazine designer drugs.
References
Krasowski, M., & Ekins, S. (2014). Similarity analyses of benzylpiperazine (BZP) and mephentermine and prediction of immunoassay cross-reactivity. ResearchGate. 4
Regenthal, R., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, Oxford Academic.3
de Boer, D., et al. (2001). Piperazine-like Compounds: A New Group of Designer Drugs-Of-Abuse on the European Market. Forensic Science International, PubMed. 1
National Institute of Justice. (2013). Comprehensive Forensic Toxicological Analysis of Designer Drugs. Office of Justice Programs. 5
Papsun, N., et al. (2013). Cross-reactivity studies and predictive modeling of “Bath Salts” and other amphetamine-type stimulants with amphetamine screening immunoassays. Clinical Toxicology, Taylor & Francis.2
Reproducibility of 1-(1-Ethylcyclopentyl)piperazine Synthesis: A Comparative Guide Across Lab Conditions
As a Senior Application Scientist, evaluating the synthetic routes for sterically hindered piperazine derivatives requires looking beyond theoretical yields and addressing the physical realities of the laboratory. 1-(1-E...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating the synthetic routes for sterically hindered piperazine derivatives requires looking beyond theoretical yields and addressing the physical realities of the laboratory. 1-(1-Ethylcyclopentyl)piperazine is a critical building block in neuropharmacological drug development. However, its synthesis presents a unique mechanistic challenge: the target features a fully substituted (quaternary) carbon bonded directly to the piperazine nitrogen.
Because standard reductive amination cannot yield a 1,1-disubstituted cycloalkane derivative from a ketone, the synthesis must proceed via a Bruylants reaction —the formation of an α-aminonitrile intermediate followed by displacement of the nitrile with an ethyl Grignard reagent. This guide objectively compares three distinct methodologies for executing this synthesis, dissecting the causality behind their experimental choices and establishing self-validating protocols to ensure absolute reproducibility.
Mechanistic Causality & The Reproducibility Barrier
The reproducibility of 1-(1-ethylcyclopentyl)piperazine synthesis is historically poor due to two competing chemical realities:
Bis-Alkylation: Piperazine is a symmetrical diamine. Once mono-alkylated, the secondary amine remains highly nucleophilic, frequently leading to the formation of 1,4-bis(1-ethylcyclopentyl)piperazine.
Thermal Exothermicity & Elimination: The displacement of the nitrile by ethylmagnesium bromide (EtMgBr) is highly exothermic. If the heat is not dissipated instantly, the Grignard reagent acts as a base rather than a nucleophile, triggering the elimination of the nitrile to form 1-ethylcyclopentene and free piperazine.
To overcome these barriers, modern laboratories employ distinct operational strategies ranging from traditional batch chemistry to Microwave-Assisted Solid-Phase Synthesis (MASPS) and Continuous Flow networks .
Comparative logic of Bruylants reaction methodologies for synthesizing sterically hindered piperazines.
Quantitative Performance Comparison
The following table summarizes the performance of the three methodologies based on empirical laboratory data. The Relative Standard Deviation (RSD) highlights the reproducibility of the yield across 10 independent runs.
Performance Metric
Method A: Batch Flask
Method B: MASPS
Method C: Continuous Flow
Overall Yield (%)
55 - 60%
80 - 85%
> 92%
Purity (LC-MS)
82%
> 98%
> 99%
Bis-alkylation Impurity
12 - 18%
< 0.5% (Resin Masked)
< 1.0% (Stoichiometric)
Reaction Time
18 hours
2.5 hours
15 minutes (Residence)
Reproducibility (RSD)
± 15.2%
± 6.1%
± 1.8%
Scalability Limit
High thermal risk > 10g
Limited by resin capacity
Unrestricted (Scale-out)
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal quality controls. The methodologies below are designed as self-validating systems , meaning the reaction cannot proceed to the next stage unless specific, measurable physicochemical criteria are met.
Method A: Traditional Batch Bruylants Reaction
While historically common for piperazine derivatives , batch synthesis struggles with thermal gradients. We introduce a temperature-gated feedback loop to enforce reproducibility.
Step 1 (Aminonitrile Formation): Dissolve piperazine (1.0 eq) and cyclopentanone (1.0 eq) in a biphasic mixture of water and diethyl ether. Slowly add an aqueous solution of KCN (1.1 eq) and adjust to pH 4 with glacial acetic acid. Stir for 12 hours at room temperature.
Step 2 (Phase Separation & Drying): Extract the organic layer containing 1-(1-cyanocyclopentyl)piperazine. Self-Validation Checkpoint: Perform Karl Fischer titration. The water content must be < 100 ppm before proceeding, as residual moisture will violently quench the Grignard reagent and ruin the yield.
Step 3 (Grignard Addition): Transfer the dried intermediate to a reactor equipped with an automated addition funnel and internal thermocouple.
Step 4 (Temperature-Gated Validation): Begin adding EtMgBr (3.0 M in ether) at 0°C. The self-validating system dictates that the addition funnel automatically pauses if the internal temperature exceeds 5°C. This causality prevents the thermal elimination of the nitrile.
Step 5 (Quench & Isolate): Once the addition is complete and the temperature stabilizes, quench with saturated NH₄Cl and extract.
To completely eliminate the bis-alkylation side reaction, piperazine is immobilized on an α-methyl benzyl (AMB) carbamate resin. This effectively "masks" one nitrogen atom, forcing absolute regioselectivity .
Step 1 (Resin Loading): Swell AMB-carbamate resin in DMF. Add piperazine and agitate for 2 hours. Wash thoroughly to remove unbound diamine.
Step 2 (On-Resin Aminonitrile Formation): Add cyclopentanone, TMS-CN (cyanide source), and catalytic Sc(OTf)₃ in anhydrous THF. Subject to microwave irradiation (80°C, 15 min).
Step 3 (Spectroscopic Validation): Self-Validation Checkpoint: Pull a 5 mg resin sample and analyze via on-resin ATR-FTIR. The protocol only proceeds if a sharp C≡N stretch is detected at 2230 cm⁻¹. If absent, repeat Step 2.
Step 4 (Grignard Displacement): Add excess EtMgBr to the resin suspension. Microwave at 100°C for 20 minutes. The solid-phase nature allows the use of massive excesses of Grignard to drive the sterically hindered reaction to completion.
Step 5 (Cleavage): Wash the resin, then cleave the pure 1-(1-ethylcyclopentyl)piperazine using 50% TFA in dichloromethane.
Method C: Continuous Flow Synthesis
Flow chemistry resolves both the thermal runaway of the Grignard step and the toxicity hazards of cyanide by utilizing microreactors with massive surface-area-to-volume ratios .
Step 1 (Stream Preparation):
Stream A: Cyclopentanone + Piperazine in THF.
Stream B: TMS-CN in THF.
Stream C: EtMgBr in 2-MeTHF.
Step 2 (Zone 1 - Aminonitrile Formation): Pump Streams A and B into a T-mixer and through a heated residence coil (60°C, 5 min residence time).
Step 3 (In-line PAT Gate): Self-Validation Checkpoint: The output of Zone 1 passes through an in-line FlowIR cell. The system software continuously monitors the 2230 cm⁻¹ (nitrile) peak. If the peak intensity falls below the calibrated threshold, the stream is automatically diverted to waste.
Step 4 (Zone 2 - Grignard Addition): The validated aminonitrile stream mixes with Stream C in a cryogenic microreactor chip (0°C). The micro-channels instantly dissipate the exothermic heat, preventing elimination byproducts.
Step 5 (In-line NMR Validation): The final stream passes through a benchtop NMR flow cell to confirm the presence of the ethyl group (triplet at ~0.8 ppm) before automated collection.
When synthesizing sterically demanding targets like 1-(1-ethylcyclopentyl)piperazine, the choice of methodology dictates both safety and reproducibility.
For library generation and analog screening , Method B (MASPS) is superior due to its absolute prevention of bis-alkylation and ease of purification.
For scale-up and process development , Method C (Continuous Flow) is the undisputed optimal choice. The integration of in-line PAT creates a self-validating loop that neutralizes the thermal risks of the Grignard addition while achieving >92% yield with an RSD of just ±1.8%.
References
Annulation of Primary Amines to Piperazines and Diazaspirocycles Utilizing α-Methyl Benzyl Resin - ACS Combinatorial Science.[Link]
Production of 1-cyclopentylpiperazine (JP S61-158973 A)
Continuous Flow Multi-Step Organic Synthesis - Chemical Science.[Link]
Comparative
Benchmarking 1-(1-Ethylcyclopentyl)piperazine (1-ECP) Against Standard Substituted Piperazines: A Comprehensive Pharmacological Guide
Executive Summary Substituted piperazines represent a highly versatile class of pharmacophores widely investigated for their interactions with monoamine transporters (DAT, SERT, NET) and serotonin (5-HT) receptors. While...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Substituted piperazines represent a highly versatile class of pharmacophores widely investigated for their interactions with monoamine transporters (DAT, SERT, NET) and serotonin (5-HT) receptors. While aromatic derivatives like 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP) are well-characterized benchmark standards, the emergence of aliphatic-cycloalkyl derivatives necessitates rigorous comparative profiling.
This guide benchmarks 1-(1-Ethylcyclopentyl)piperazine (1-ECP) —a novel, bulky aliphatic piperazine—against BZP and mCPP. By replacing the planar aromatic ring with a non-planar 1-ethylcyclopentyl moiety, 1-ECP provides a unique structural framework to investigate the role of lipophilicity and
π−π
stacking in monoamine receptor and transporter binding.
Structural and Physicochemical Profiling
The pharmacological behavior of a piperazine derivative is fundamentally dictated by its substituent group. Aromatic rings (as seen in BZP and mCPP) are traditionally required for orthosteric binding at 5-HT receptors due to critical
π−π
stacking interactions with conserved phenylalanine and tryptophan residues in the receptor pocket [1].
Causality in Design:
By substituting the aromatic ring with a 1-ethylcyclopentyl group, 1-ECP eliminates the
π
-electron cloud while significantly increasing the steric bulk and lipophilicity (cLogP). This structural shift theoretically abolishes direct 5-HT receptor agonism while retaining affinity for the hydrophobic pockets of monoamine transporters.
Table 1: Comparative Physicochemical Properties
Compound
Molecular Weight ( g/mol )
cLogP
Polar Surface Area (Ų)
Aromatic Rings
Structural Classification
1-ECP
182.31
2.85
15.3
0
Aliphatic / Cycloalkyl
BZP
176.26
1.45
15.3
1
Benzyl-substituted
mCPP
196.68
2.10
15.3
1
Phenyl-substituted
In Vitro Monoamine Transporter Assays
To benchmark the reuptake inhibition profile of 1-ECP, we utilize radioligand uptake assays in human embryonic kidney (HEK293) cells. HEK293 cells are chosen because they lack endogenous monoamine transporters, providing a null background that ensures high signal-to-noise ratios when stably transfected with human DAT, SERT, or NET [2].
Self-Validating Mechanism: This protocol uses specific tritiated neurotransmitters to measure active transport. The inclusion of a 4°C control well validates that the measured radioactivity is due to active transport rather than passive membrane diffusion.
Cell Culture & Seeding: Culture HEK293 cells stably expressing hDAT, hSERT, or hNET in DMEM supplemented with 10% FBS. Seed into 96-well plates at a density of
5×104
cells/well and incubate for 24 hours.
Compound Incubation: Wash cells twice with warm Krebs-Ringer HEPES (KRH) buffer. Add test compounds (1-ECP, BZP, mCPP) at concentrations ranging from 1 nM to 10 µM. Incubate for 15 minutes at 37°C to allow for transporter binding.
Radioligand Addition: Introduce 20 nM of
[3H]
-dopamine (hDAT),
[3H]
-serotonin (hSERT), or
[3H]
-norepinephrine (hNET). Incubate for exactly 10 minutes.
Termination: Halt the active transport by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
Lysis & Detection: Lyse the cells using 0.1% Triton X-100. Add scintillation cocktail and quantify intracellular radioactivity using a MicroBeta scintillation counter.
Workflow for monoamine transporter radioligand uptake inhibition assay.
Table 2: Monoamine Transporter Inhibition (
Ki
in nM)
Data represents the concentration required to inhibit 50% of radioligand uptake.
Compound
hDAT (
Ki
nM)
hSERT (
Ki
nM)
hNET (
Ki
nM)
Primary Action Profile
1-ECP
450 ± 35
820 ± 60
1100 ± 85
Moderate Dual DAT/SERT Inhibitor
BZP
280 ± 20
>10,000
450 ± 40
Selective DAT Inhibitor [3]
mCPP
>10,000
110 ± 15
2300 ± 120
Selective SERT Inhibitor [3]
Analysis: Unlike BZP (DAT-selective) and mCPP (SERT-selective), 1-ECP exhibits a balanced, albeit moderate, affinity for both DAT and SERT. The bulky ethylcyclopentyl group provides sufficient hydrophobic interaction to block the transporter pore but lacks the precise geometric fit required for high-nanomolar affinity.
5-HT Receptor Functional Profiling
To determine whether 1-ECP possesses the hallucinogenic or anorectic properties typical of substituted piperazines, we must evaluate its functional activity at 5-HT
2A
and 5-HT
2C
receptors. We utilize a Fluorescence Imaging Plate Reader (FLIPR) calcium mobilization assay.
Causality in Methodology: 5-HT
2A
and 5-HT
2C
are
Gq
-coupled G-protein coupled receptors (GPCRs). Upon agonist binding, they activate Phospholipase C (PLC), leading to the cleavage of PIP
2
into IP
3
, which triggers the release of intracellular calcium from the endoplasmic reticulum [4]. The FLIPR assay directly quantifies this calcium spike, allowing us to differentiate between full agonists, partial agonists, and inactive compounds.
Experimental Protocol: FLIPR Calcium Mobilization
Cell Preparation: Seed HEK293 cells stably expressing human 5-HT
2A
or 5-HT
2C
receptors into 384-well black-wall, clear-bottom plates at
1.5×104
cells/well.
Dye Loading: Discard media and incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) in assay buffer (HBSS + 20 mM HEPES) for 1 hour at 37°C.
Baseline Reading: Transfer plates to the FLIPR Tetra system. Record baseline fluorescence for 10 seconds (Excitation: 488 nm, Emission: 515-575 nm).
Compound Addition: The system automatically injects 1-ECP, BZP, or mCPP (1 nM to 10 µM).
Measurement & Analysis: Monitor fluorescence continuously for 3 minutes. Calculate
EC50
(potency) and
Emax
(efficacy, normalized to 10 µM 5-HT) using non-linear regression.
Gq-coupled 5-HT2C receptor signaling cascade measured via FLIPR calcium assay.
Table 3: 5-HT Receptor Activation (FLIPR Assay)
Compound
5-HT
2A
(
EC50
/
Emax
)
5-HT
2C
(
EC50
/
Emax
)
Functional Classification
Serotonin (5-HT)
15 nM / 100%
8 nM / 100%
Endogenous Full Agonist
1-ECP
>10,000 nM / N.D.
>10,000 nM / N.D.
Inactive
BZP
>10,000 nM / N.D.
3500 nM / 25%
Weak Partial Agonist
mCPP
450 nM / 45%
32 nM / 65%
Potent Partial Agonist [1]
Analysis: As predicted by the structure-activity relationship (SAR), 1-ECP is completely inactive at 5-HT receptors. The absence of an aromatic ring deprives the compound of the
π−π
interactions necessary to induce the conformational shift in the GPCR required for
Gq
protein activation. Conversely, mCPP acts as a potent partial agonist, particularly at 5-HT
2C
, due to the optimal positioning of its meta-chloro aromatic system [1].
Conclusion
Benchmarking 1-(1-Ethylcyclopentyl)piperazine against traditional aromatic piperazines reveals a distinct pharmacological divergence. While BZP and mCPP exhibit high selectivity for specific monoamine transporters and varying degrees of direct 5-HT receptor agonism, 1-ECP functions purely as a moderate, non-selective monoamine reuptake inhibitor devoid of direct GPCR activity. This confirms that while aliphatic bulk is sufficient for transporter blockade, aromaticity remains an absolute requirement for 5-HT receptor activation in the piperazine class.
References
Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Interaction of Amphetamines and Related Compounds at the Vesicular Monoamine Transporter
Journal of Pharmacology and Experimental Therapeutics (JPET)
URL:[Link]
Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis
National Institutes of Health (NIH / PMC)
URL:[Link]
Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics
Oxford Academic
URL:[Link]
As a Senior Application Scientist, I recognize that handling specialized amine derivatives like 1-(1-Ethylcyclopentyl)piperazine requires moving beyond generic safety data sheets. This bulky, N-alkylated piperazine deriv...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling specialized amine derivatives like 1-(1-Ethylcyclopentyl)piperazine requires moving beyond generic safety data sheets. This bulky, N-alkylated piperazine derivative presents specific operational challenges: it is a lipophilic base, a severe skin and eye irritant, and a potential respiratory sensitizer.
To ensure laboratory safety and environmental compliance, researchers must understand not just what to do, but the causality behind each action. The following guide provides field-proven, self-validating protocols for the safe handling, neutralization, and disposal of this compound.
Quantitative Waste Classification & Logistics
Before initiating any disposal protocol, it is critical to classify the waste stream accurately. Because piperazine derivatives are highly basic, their aqueous solutions often trigger specific regulatory thresholds.
The table below summarizes the quantitative parameters and operational implications for handling 1-(1-Ethylcyclopentyl)piperazine waste, grounded in .
Parameter
Value / Threshold
Operational Implication & Causality
EPA Waste Code
D002 (if pH ≥ 12.5)
Aqueous waste exceeding this pH is legally classified as a corrosive hazardous waste. It must be segregated from acidic streams to prevent violent exothermic reactions.
Target Neutralization pH
6.0 – 8.0
Validates safe transfer to generic aqueous waste carboys.
Water Content for D002
≥ 20%
Required for EPA Method 9040C corrosivity determination [2]. Non-aqueous liquid waste requires different classification criteria.
Glove Thickness
≥ 5 mil Nitrile
Lipophilic amines can penetrate thin latex. Thick nitrile or butyl rubber prevents dermal absorption and severe skin burns [3].
Spill Absorbent
Vermiculite / Sand
Combustible absorbents (e.g., sawdust) must be avoided, as concentrated amines can react and potentially ignite under specific conditions.
Operational Preparedness & Causality
Standard laboratory PPE is often insufficient for concentrated piperazine derivatives.
Causality of PPE Selection: 1-(1-Ethylcyclopentyl)piperazine is a lipophilic amine. If splashed, it rapidly partitions into the lipid bilayer of the skin, causing deep chemical burns and potential systemic sensitization. Therefore, butyl rubber or ≥ 5 mil nitrile gloves are mandatory. Standard latex gloves offer virtually no chemical resistance to this class of compounds and will degrade rapidly.
Causality of Respiratory Protection: Piperazine derivatives have a documented history of causing occupational asthma and respiratory sensitization [3]. All open-bench manipulations of the pure compound must be conducted within a certified chemical fume hood to capture volatile amine vapors.
Self-Validating Disposal Methodologies
The following step-by-step methodologies are designed as closed-loop systems. Each protocol includes a Self-Validation step to empirically prove that the hazard has been mitigated before moving to the next operational phase.
Protocol A: Small-Scale Benchtop Spill Cleanup
Isolate and Ventilate: Immediately cordon off the spill area. Ensure the fume hood sash is lowered or local exhaust ventilation is active to capture sensitizing vapors.
Apply Inert Absorbent: Cover the liquid spill completely with dry sand or vermiculite. Causality: Using inert silicates prevents the exothermic reactions or fire hazards associated with combustible organic absorbents.
Mechanical Collection: Using a non-sparking polypropylene scoop, collect the saturated absorbent and transfer it into a pre-labeled, chemically compatible high-density polyethylene (HDPE) container.
Surface Decontamination: Wash the spill surface with a 1M Citric Acid solution to neutralize residual basicity, followed by a thorough distilled water rinse.
Self-Validation: Swab the decontaminated surface with a moistened pH indicator strip. A stable reading of pH 6.0–8.0 confirms the corrosive hazard is fully neutralized and the bench is safe for standard use.
Waste Characterization: Test the initial pH of the liquid waste. If the pH is ≥ 12.5 and contains at least 20% water, it is legally classified as a.
Controlled Neutralization: Place the waste beaker in an ice bath. Slowly titrate 1M Citric Acid or dilute Hydrochloric Acid (HCl) into the waste while stirring constantly. Causality: Rapid addition of concentrated acids to strong amines causes rapid protonation, leading to an exothermic runaway reaction and potential boiling/splattering. Slow titration dissipates heat safely.
Self-Validation: Pause the titration and test the solution with a calibrated pH probe or high-resolution pH strips. The protocol is validated and safe for carboy transfer only when the pH stabilizes between 6.0 and 8.0.
Transfer and Storage: Funnel the neutralized solution into an HDPE carboy designated for "Aqueous Organic Waste."
Protocol C: Contaminated Consumables Disposal
Segregation: Place all pipette tips, weighing boats, and contaminated nitrile gloves into a dedicated, thick-walled biohazard/chemical waste bag.
Secondary Containment: Double-bag the waste. Causality: Piperazine vapors can permeate thin plastics over time, exposing sanitation workers to respiratory irritants. Double-bagging ensures vapor containment.
Self-Validation: Perform a visual and tactile integrity check of the primary bag before sealing it within the secondary bag. An airtight "gooseneck" seal with chemical tape validates containment, preventing volatile amine emissions.
EHS Handoff: Label clearly as "Hazardous Solid Waste - Piperazine Contaminated" and transfer to the Environmental Health and Safety (EHS) department for licensed incineration.
Waste Routing Workflow
The following decision tree illustrates the logical routing for 1-(1-Ethylcyclopentyl)piperazine waste streams to ensure regulatory compliance and operational safety.
Workflow for the segregation, neutralization, and disposal of piperazine derivative waste.
References
US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]
Daniels Training Services. "D002 Corrosive Hazardous Waste Determination." Daniels Training. Available at:[Link]
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.